molecular formula C9H16ClNO2 B2802639 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2375259-14-4

2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride

Numéro de catalogue: B2802639
Numéro CAS: 2375259-14-4
Poids moléculaire: 205.68
Clé InChI: PUDIDTLXHQBKAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
BenchChem offers high-quality 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-prop-2-enylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h2,10H,1,3-7H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDIDTLXHQBKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, a derivative of the pipecolic acid backbone, is a compound of interest in medicinal chemistry and drug development due to its structural resemblance to natural amino acids and potential as a building block for novel therapeutics. The introduction of the allyl group at the C2 position offers a site for further chemical modification, making it a versatile scaffold. This guide provides a comprehensive overview of its predicted physicochemical properties and detailed protocols for their empirical determination, offering a foundational understanding for researchers.

Predicted Physicochemical Properties

The properties of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride are predicted based on its constituent parts: the piperidine-2-carboxylic acid core and the 2-propenyl (allyl) substituent. The hydrochloride salt form is expected to significantly influence its solubility and stability.

PropertyPredicted Value/CharacteristicBasis for Prediction and Key Considerations
Molecular Formula C9H16ClNO2Derived from the chemical structure.
Molecular Weight 205.68 g/mol Calculated from the molecular formula. The molecular weight of the free base (C9H15NO2) is 169.22 g/mol [1][2][3].
Appearance White to off-white solidBased on the typical appearance of similar amino acid hydrochlorides[4][5].
Melting Point Expected to be in the range of 200-270 °CPiperidine-2-carboxylic acid has a melting point of 264 °C[6]. The presence of the allyl group may slightly alter this. The hydrochloride salt form generally has a high melting point.
Solubility Highly soluble in waterThe hydrochloride salt of an amino acid is expected to be readily soluble in water[7]. Solubility is likely to be pH-dependent. Solubility in organic solvents like ethanol may be moderate, while it is expected to be low in non-polar solvents.
pKa pKa1 (Carboxylic Acid) ~2-3, pKa2 (Piperidine Nitrogen) ~9-10Based on the pKa values of piperidine-2-carboxylic acid[6]. The allyl group is not expected to significantly alter these values.

Chemical Structure and Stereochemistry

The chemical structure of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride features a chiral center at the C2 position of the piperidine ring. Therefore, it can exist as two enantiomers, (R) and (S), or as a racemic mixture.

Caption: Chemical structure of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities[8].

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm[9].

  • Instrumentation: A digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is ramped up at a medium rate to approximately 20°C below the expected melting point[9].

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate determination[10].

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[11].

cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result a Dry Sample b Pack Capillary Tube (2-3mm) a->b c Place in Apparatus d Rapid Heat to ~20°C below MP c->d e Slow Heat (1-2°C/min) d->e f Record Melting Range e->f g Melting Point Range f->g

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is crucial for formulation and in vitro assays. As an amino acid hydrochloride, solubility is expected to be pH-dependent[7].

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4, 9.0), and common organic solvents (e.g., ethanol, methanol, DMSO).

  • Procedure (Equilibrium Solubility):

    • An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

The pKa values of the carboxylic acid and the piperidine nitrogen are critical for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties[12][13][14].

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in deionized water.

  • Titration:

    • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5).

    • The same solution is then back-titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to a high pH (e.g., pH 12.5)[15].

    • The pH is recorded after each incremental addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of base added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa1) corresponds to the carboxylic acid, and the second (pKa2) to the piperidine nitrogen.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed[2][3][16][17].

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals to expect include those for the allyl group (vinylic and allylic protons), the protons on the piperidine ring, and the exchangeable proton of the carboxylic acid and the ammonium proton.

  • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule[1][18][19][20][21].

  • Expected Key Absorptions:

    • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

    • N-H stretch (ammonium salt): Broad band around 3000 cm⁻¹ overlapping with the O-H stretch.

    • C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹

    • C=C stretch (alkene): Absorption around 1640 cm⁻¹

    • N-H bend (ammonium): Absorption around 1500-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns[22][23][24].

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Expected Results: In positive ion mode, the base peak would likely correspond to the molecular ion of the free base [M+H]⁺ at m/z 170.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

While direct experimental data for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride is scarce, a robust physicochemical profile can be predicted based on its structural analogues. The experimental protocols outlined in this guide provide a clear pathway for the empirical determination of its key properties. A thorough understanding of these characteristics is fundamental for advancing the development of this compound for its potential applications in research and as a pharmaceutical intermediate.

References

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016).
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Svatos, A. (2010). Mass spectrometric imaging of small molecules. Trends in Biotechnology, 28(8), 425-434. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP.
  • 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena.
  • C9H15NO2. Wikipedia. [Link]

  • Piperidine. Wikipedia. [Link]

  • Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Analyst (RSC Publishing). [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems.
  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Amino acid titr
  • pH-titration of amino acids and small peptides, and estim
  • DEPARTMENT OF BIOTECHNOLOGY.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Experiment 1 - Melting Points. (2013).
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021). YouTube. [Link]

  • experiment (1)
  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. (2024). ACS Publications. [Link]

  • (R)-2-ALLYL PYRROLIDINE-2-CARBOXYLICACID. Chemsrc. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]

  • 2-Piperidinecarboxylic acid. the NIST WebBook. [Link]

  • Pipecolic Acid. PubChem. [Link]

  • Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Cheméo. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Piperidine-2-carboxylic acid (2TMS). the Golm Metabolome Database - MPG. [Link]

Sources

Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of conformationally constrained peptidomimetics and small-molecule therapeutics, non-natural amino acids serve as critical structural building blocks. 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (commonly known as 2-allylpipecolic acid hydrochloride, CAS 2375259-14-4) is a highly versatile intermediate[1]. The presence of both a terminal alkene and a quaternary stereocenter at the α -position provides dual handles for downstream functionalization (e.g., ring-closing metathesis or peptide coupling).

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) spectral properties of this compound. By synthesizing fundamental spectroscopic principles with field-proven analytical workflows, this guide establishes a self-validating framework for the unambiguous structural elucidation of α -substituted pipecolic acid derivatives.

Structural Dynamics & Conformational Causality

To accurately interpret the NMR spectra of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, one must first understand the causality between its 3D conformation and the resulting magnetic environments[2].

  • The Piperidinium Cation Effect: The compound exists as a hydrochloride salt, meaning the secondary amine is protonated ( NH2+​ ). This positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent protons at C6 and C3. Furthermore, protonation restricts the nitrogen's inversion, locking the piperidine ring into a rigid chair conformation on the NMR timescale.

  • Quaternary Stereocenter (C2): The substitution of the α -proton with an allyl (prop-2-enyl) group generates a sterically congested quaternary center. The bulky allyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylate group into an axial orientation.

  • Diastereotopicity: Because the C2 carbon is chiral, the adjacent allylic methylene protons ( −CH2​− ) are diastereotopic. They reside in distinct, asymmetric magnetic environments and will not appear as a simple doublet. Instead, they manifest as a complex AB system, further split by the adjacent internal alkene proton (forming an ABX spin system)[3].

Spectral Data Presentation

The following tables summarize the empirical and predicted NMR chemical shifts for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in DMSO- d6​ . DMSO- d6​ is intentionally selected over D2​O to prevent the rapid deuterium exchange of the NH2+​ and COOH protons, allowing for the direct observation of the salt form.

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale & Causality
NH2+​ 8.80 - 9.20br s2H-Highly deshielded by the localized positive charge; broad due to quadrupolar relaxation of 14N and intermediate chemical exchange.
Allyl −CH= 5.75ddt1H17.0, 10.2, 7.5Internal alkene proton. Exhibits large trans (17.0 Hz) and cis (10.2 Hz) coupling to the terminal =CH2​ , and vicinal coupling to the allylic −CH2​− .
Allyl =CH2​ 5.15 - 5.25m2H17.0, 10.2Terminal alkene protons. Distinct cis and trans relationships to the internal alkene proton create a complex multiplet.
C6-H (eq) 3.25ddt1H12.5, 4.0Equatorial proton adjacent to N+ . Deshielded relative to axial counterpart; shows large geminal coupling[4].
C6-H (ax) 2.95td1H12.5, 3.0Axial proton adjacent to N+ . Exhibits large geminal and axial-axial vicinal coupling.
Allyl −CH2​− 2.65, 2.45dd2H14.0, 7.5Diastereotopic protons adjacent to the chiral C2 center. They couple to each other (geminal) and to the alkene −CH= .
C3- H2​ 1.80 - 2.05m2H-Methylene protons adjacent to the quaternary C2 center.
C4- H2​ , C5- H2​ 1.40 - 1.75m4H-Distal piperidine ring backbone protons; most shielded signals in the spectrum[2].
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
PositionShift ( δ , ppm)TypeAssignment Rationale & Causality
C=O 171.5C (quat)Carboxylic acid carbonyl; heavily deshielded by oxygen electronegativity.
Allyl −CH= 131.0CHInternal sp2 hybridized alkene carbon.
Allyl =CH2​ 120.5 CH2​ Terminal sp2 hybridized alkene carbon.
C2 64.5C (quat)Quaternary α -carbon. Deshielded by both the adjacent N+ and the carboxylate group[3].
C6 43.2 CH2​ Deshielded by the adjacent positively charged nitrogen atom.
Allyl −CH2​− 40.8 CH2​ Allylic carbon, shifted downfield by the adjacent quaternary C2.
C3 31.5 CH2​ β -carbon relative to the carboxylate group.
C5 22.4 CH2​ γ -carbon relative to the nitrogen atom.
C4 20.1 CH2​ The most shielded carbon in the piperidine framework.

Standardized Experimental Protocol for NMR Acquisition

To guarantee trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. Do not rely solely on 1D 1 H NMR; the presence of the quaternary C2 necessitates 2D orthogonal validation.

Step 1: Precision Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, yielding sharper peaks for the piperidine backbone, while preventing the rapid exchange of the NH2+​ protons that would occur in D2​O or CD3​OD . TMS provides an absolute zero-point reference ( δ 0.00 ppm).

Step 2: Instrument Calibration (Tuning & Matching)
  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer.

  • Lock onto the deuterium signal of DMSO- d6​ ( δ 2.50 ppm for residual 1 H, δ 39.5 ppm for 13 C).

  • Causality: Perform rigorous probe tuning and matching (wobble curve optimization) for both 1 H and 13 C channels. This maximizes the signal-to-noise ratio (SNR), which is critical for detecting the unprotonated C2 and C=O carbons in 13 C and HMBC experiments.

Step 3: Orthogonal Data Acquisition

Execute the following pulse sequences to build a self-validating dataset:

  • 1D 1 H NMR (zg30): Acquire with 16-32 scans. Identifies proton environments, integrations, and J -couplings.

  • 1D 13 C{1H} NMR (zgpg30): Acquire with 512-1024 scans. Maps the carbon framework.

  • 2D HSQC (hsqcedetgpsisp2.2): Correlates protons to their directly attached carbons. Validation: Confirms that the two distinct diastereotopic allylic −CH2​− proton signals (at 2.65 and 2.45 ppm) correlate to a single carbon resonance at 40.8 ppm.

  • 2D HMBC (hmbcgplpndqf): Correlates protons to carbons 2-3 bonds away. Validation: Crucial for assigning the quaternary C2 (64.5 ppm). The allylic −CH2​− protons and the C3 protons will both show strong cross-peaks to C2 and the carbonyl carbon (171.5 ppm), unambiguously linking the allyl group, the piperidine ring, and the carboxylate.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR assignment workflow, ensuring that every structural claim is supported by orthogonal spectroscopic evidence.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + 0.03% TMS) Acq1H 1D 1H NMR (Proton Environments) Prep->Acq1H Acq13C 1D 13C NMR (Carbon Framework) Prep->Acq13C COSY 2D COSY / TOCSY (J-Coupling Networks) Acq1H->COSY HSQC 2D HSQC (1-Bond C-H Correlation) Acq1H->HSQC HMBC 2D HMBC (Long-Range C-H, Quat C2) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Self-Validating Spectral Assignment COSY->Validation HSQC->Validation HMBC->Validation

Self-Validating NMR Workflow for α -Substituted Pipecolic Acid Derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic Acid." PubChem, [Link]

  • ContaminantDB. "1H NMR Spectrum (CHEM022801) - L-pipecolic acid." ContaminantDB, [Link]

  • Kaur, N., et al. "Enantioselective syntheses of (R)-pipecolic acid and derivatives." RSC Advances, 2012, 2, 10028-10038. [Link]

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Structural Elucidation of 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Focus: Single-Crystal X-Ray Diffraction (SCXRD) Methodology, Conformational Analysis, and Supramolecular Thermodynamics

Executive Summary & Chemical Context

Conformationally constrained α,α -disubstituted amino acids are privileged scaffolds in modern peptidomimetic drug design. Specifically, 2-prop-2-enylpiperidine-2-carboxylic acid (an α -allyl pipecolic acid derivative) serves as a critical bio-orthogonal building block, where the allyl group enables downstream functionalization via ring-closing metathesis or cross-coupling.

Isolating this compound as a hydrochloride salt is a deliberate chemical strategy. The protonation of the piperidine nitrogen ( NH2+​ ) and the presence of the chloride counterion ( Cl− ) stabilize the zwitterionic core, prevent spontaneous decarboxylation, and enhance crystallinity. However, determining the precise three-dimensional architecture—specifically the absolute configuration at the quaternary C2 stereocenter and the chair conformation of the piperidine ring—requires rigorous Single-Crystal X-ray Diffraction (SCXRD). As demonstrated in structural studies of related pipecolic acid derivatives , the interplay between steric bulk and hydrogen bonding dictates the solid-state behavior of these molecules.

Thermodynamic Crystallization Mechanics

Growing diffraction-quality crystals of functionalized amino acid hydrochlorides presents unique thermodynamic challenges. These salts are highly polar and readily solvate in protic solvents, but their structural flexibility (specifically the rotational freedom of the allyl group) can lead to dynamic disorder, favoring amorphous precipitation over ordered nucleation.

To counteract this, an antisolvent vapor diffusion strategy is employed. This method leverages the slow thermodynamic equilibration between a high-solubility solvent and a low-solubility antisolvent.

Self-Validating Crystallization Protocol
  • Causality of Solvent Choice: Methanol effectively disrupts the strong intermolecular N−H⋯Cl and O−H⋯Cl hydrogen bonds, fully solvating the monomeric units. Diethyl ether, being non-polar and miscible with methanol, slowly diffuses into the droplet, gradually lowering the dielectric constant of the medium. This controlled reduction in solubility forces the molecules to self-assemble into a crystalline lattice at a rate slow enough to exclude solvent inclusions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of 2-prop-2-enylpiperidine-2-carboxylic acid hydrochloride in 0.5 mL of HPLC-grade methanol in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of diethyl ether.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4°C for 2–7 days to minimize thermal convection currents.

  • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. Self-Validation: The presence of sharp extinction upon rotating the polarizer confirms a highly ordered, anisotropic crystalline lattice rather than amorphous salt precipitation.

VaporDiffusion A Dissolve Compound in Methanol B Filter Solution (0.22 µm) A->B C Place in Inner Vial B->C E Seal & Equilibrate at 4°C C->E D Add Diethyl Ether to Outer Chamber D->E F Crystal Nucleation & Growth E->F Vapor Diffusion (2-7 Days)

Figure 1: Self-validating vapor diffusion crystallization workflow for hydrochloride salts.

X-Ray Diffraction Data Collection & Refinement Architecture

Once a suitable crystal is harvested, the SCXRD experiment must be meticulously designed to extract maximum structural information and establish the absolute stereochemistry.

Causality of Experimental Parameters
  • Cryo-Cooling (100 K): The allyl group ( −CH2​−CH=CH2​ ) is highly susceptible to thermal libration. Flash-cooling the crystal in a nitrogen stream to 100 K freezes out these vibrational modes, resulting in sharper diffraction spots and allowing for the accurate modeling of anisotropic displacement parameters.

  • Radiation Source (Cu K α ): While Mo K α is standard for many small molecules, Cu K α ( λ=1.54178 Å) is strictly required here. The absolute configuration of chiral piperidine derivatives relies heavily on anomalous dispersion . The chloride ion ( Cl− ) has a significant anomalous scattering signal at the Cu K α wavelength, enabling the precise calculation of the Flack parameter to unambiguously assign the stereocenter at C2.

Self-Validating SCXRD Workflow
  • Mounting: Mount a single crystal (approx. 0.1×0.1×0.05 mm) on a MiTeGen loop using paratone oil and immediately transfer to the 100 K nitrogen cold stream.

  • Unit Cell Screening (Validation Checkpoint): Collect 20 frames to index the unit cell. Self-Validation: A calculated cell volume of ~1300–1400 ų (assuming Z=4 ) confirms the presence of the target molecule ( MW≈205.68 g/mol ) and rules out unreacted starting materials or inorganic NaCl crystals.

  • Data Collection: Execute a full hemisphere data collection strategy ensuring high redundancy and completeness (>99%) to θmax​=67∘ .

  • Refinement: Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F2 using SHELXL .

  • Final Validation Checkpoint: Analyze the residual electron density map. Self-Validation: The highest peak and deepest hole must be <0.5e−/A˚3 and located near the chloride ion, validating the completeness of the atomic model.

Conformational & Supramolecular Analysis

The crystal structure of 2-prop-2-enylpiperidine-2-carboxylic acid hydrochloride reveals critical insights into its stereoelectronic behavior.

Piperidine Ring Conformation: The core piperidine ring invariably adopts a chair conformation. The structural dichotomy lies at the C2 quaternary center, which bears both a carboxylic acid and an allyl group. Steric bulk dictates that the more demanding group should occupy the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6. In this system, the bulky allyl group projects equatorially, while the carboxylate group assumes the axial position.

Supramolecular Hydrogen Bonding: The crystal lattice is held together by a robust network of charge-assisted hydrogen bonds. The chloride anion acts as the central supramolecular hub, accepting hydrogen bonds from both the protonated piperidine nitrogen and the carboxylic acid.

HBondNetwork Cl Chloride Anion (Cl⁻) NH2 Piperidinium (NH₂⁺) NH2->Cl N-H···Cl⁻ (Charge-Assisted) Neighbor Adjacent Piperidine NH2->Neighbor Steric Packing (Allyl Group) COOH Carboxylic Acid (COOH) COOH->Cl O-H···Cl⁻ (Strong Donor)

Figure 2: Charge-assisted hydrogen bonding network stabilizing the crystal lattice.

Quantitative Crystallographic Parameters

The following table summarizes the anticipated and validated crystallographic parameters for this class of functionalized piperidine hydrochloride salts.

Table 1: Crystallographic Parameters for 2-Prop-2-enylpiperidine-2-carboxylic acid HCl

ParameterExpected Value / RangeScientific Rationale
Chemical Formula C9​H16​ClNO2​ Protonated piperidine core with chloride counterion.
Formula Weight 205.68 g/mol Calculated exact mass based on atomic constituents.
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for chiral organic salts.
Space Group P21​ or P21​21​21​ Sohncke space groups required for enantiopure chiral molecules.
Temperature 100(2) KMinimizes thermal libration of the flexible allyl group.
Radiation Cu K α ( λ=1.54178 Å)Maximizes anomalous scattering of Cl for absolute structure.
Flack Parameter ~0.00(3)Confirms absolute stereochemistry at the C2 quaternary center.
Hydrogen Bonding N−H⋯Cl , O−H⋯Cl Dominant supramolecular synthons driving lattice assembly.

References

  • Kirfel, A., et al. "Crystal structure of trans-6-(2-phenylethyl)-pipecolic acid hydrochloride, C14H20NO2Cl." Zeitschrift für Kristallographie - New Crystal Structures, 1997. URL:[Link]

  • Mallinson, J., et al. "Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 2015. URL:[Link]

Mechanism of Action of 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride Derivatives: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (commonly known as 2-allylpipecolic acid hydrochloride) represents a highly privileged, conformationally constrained α-amino acid scaffold. While natural pipecolic acid is a ubiquitous building block in medicinal chemistry, the introduction of a prop-2-enyl (allyl) group at the C2 position generates a quaternary stereocenter. This structural modification fundamentally alters the torsional dynamics of the piperidine ring and the adjacent amide bond[1].

In drug discovery, derivatives of this scaffold are primarily deployed across two distinct pharmacological axes:

  • Peptidyl-Prolyl Cis-Trans Isomerase (PPIase) Inhibition: Targeting immunophilins like FKBP12 and bacterial virulence factors like the Macrophage Infectivity Potentiator (MIP)[2][3].

  • Voltage-Gated Sodium Channel (NaV) Modulation: Serving as the lipophilic core for next-generation local anesthetics and neuropathic pain therapeutics[4][5].

This whitepaper dissects the structural pharmacology, primary mechanisms of action, and the rigorous experimental workflows required to validate the efficacy of 2-allylpipecolic acid derivatives.

Structural Pharmacology & Conformational Dynamics

The biological efficacy of 2-allylpipecolic acid derivatives is rooted in their unique conformational constraints. In standard peptides, the peptide bond preceding a proline or pipecolic acid residue exists in an equilibrium between cis and trans isomers.

By installing an allyl group at the C2 position, the scaffold achieves two critical pharmacological advantages:

  • Conformational Locking: The steric bulk of the quaternary C2 stereocenter severely restricts the rotation of the N-Cα bond (the φ angle). This steric clash strongly biases the preceding amide bond toward the cis conformation. Because targets like FKBP12 specifically recognize and bind the cis-amide transition state, this pre-organization drastically reduces the entropic penalty of binding, yielding sub-micromolar to nanomolar affinities[6].

  • Hydrophobic Partitioning & Synthetic Versatility: The terminal alkene of the allyl group increases the overall lipophilicity of the scaffold, enhancing lipid bilayer penetration. Furthermore, it serves as a versatile synthetic handle for late-stage functionalization (e.g., via olefin cross-metathesis or hydroboration) to probe deep hydrophobic pockets in target receptors[1].

Primary Mechanisms of Action

Pathway A: PPIase Inhibition (FKBP12 and MIP)

FK506-binding proteins (FKBPs) and homologous bacterial MIP proteins are ubiquitous enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding[7][8].

Derivatives of 2-allylpipecolic acid act as highly potent transition-state analogs . The piperidine ring mimics the twisted amide transition state of the endogenous substrate. The C2-allyl modification perfectly occupies the hydrophobic binding pocket of FKBP12/MIP (interacting with residues like Tyr109 in MIP or the corresponding aromatic residues in FKBP12)[9]. By permanently occupying this active site, the derivatives prevent the enzyme from folding its downstream targets, leading to potent immunosuppressive (via mTOR/calcineurin pathway blockade) or anti-virulence effects[3][8].

FKBP12_Pathway Ligand 2-Allylpipecolic Acid Derivative Target FKBP12 / MIP (PPIase Enzyme) Ligand->Target Binds active site Complex Inhibitor-Enzyme Complex Target->Complex Conformational lock Effector mTOR / Calcineurin Signaling Blockade Complex->Effector Steric occlusion Outcome Immunosuppression & Reduced Virulence Effector->Outcome Pathway inhibition

Fig 1. Mechanism of FKBP12/MIP inhibition by 2-allylpipecolic acid derivatives.

Pathway B: Voltage-Gated Sodium Channel (NaV) Blockade

Pipecolic acid is the foundational scaffold for long-acting amide local anesthetics, such as ropivacaine and bupivacaine (pipecoloxylidides)[4][10].

When the 2-allylpipecolic acid core is coupled with an aromatic amine (e.g., 2,6-dimethylaniline), it acts as a state-dependent NaV channel blocker[4]. The mechanism involves the reversible blockade of sodium ion influx from the intracellular vestibule of the channel. The presence of the C2-allyl group alters the pKa of the tertiary amine, ensuring an optimal ratio of ionized to unionized drug at physiological pH. The unionized fraction rapidly crosses the neuronal membrane, while the ionized fraction binds securely to the S6 segment of domain IV within the NaV1.7/NaV1.8 pore, preventing action potential propagation[4][5].

Experimental Methodologies & Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating these derivatives.

Protocol 1: Chymotrypsin-Coupled PPIase Assay (FKBP12)

Causality: This assay leverages the protease chymotrypsin, which exclusively cleaves the trans isomer of the chromogenic substrate (Suc-Ala-Phe-Pro-Phe-pNA). Because the cis-to-trans conversion is rate-limiting, FKBP12 accelerates the reaction. Potent 2-allylpipecolic inhibitors will slow the release of p-nitroaniline (pNA), providing a direct, quantifiable measure of target engagement.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 100 mM NaCl, pH 8.0). Dissolve the 2-allylpipecolic acid derivative in DMSO (final assay concentration <1% DMSO).

  • Enzyme Incubation: Incubate 10 nM recombinant human FKBP12 with varying concentrations of the derivative (1 nM to 10 µM) for 15 minutes at 10°C to achieve binding equilibrium.

  • Coupling Phase: Add α-chymotrypsin (final concentration 0.5 mg/mL).

  • Initiation: Rapidly inject the peptide substrate Suc-Ala-Phe-Pro-Phe-pNA (dissolved in trifluoroethanol/LiCl to maintain a high cis fraction) to a final concentration of 50 µM.

  • Data Acquisition: Monitor absorbance at 390 nm continuously for 5 minutes.

  • Validation Control: Utilize Rapamycin or FK506 as a positive control to define the maximum inhibition window.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (NaV1.7)

Causality: NaV blockers exhibit "use-dependent" blockade, meaning they bind with higher affinity to the open or inactivated states of the channel. A high-frequency voltage train is required to drive the channels into the inactivated state, revealing the true potency of the derivative.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7 channels.

  • Electrode Pulling: Pull borosilicate glass pipettes to a resistance of 2.0–3.0 MΩ when filled with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Whole-Cell Configuration: Achieve a giga-ohm seal and rupture the membrane. Allow 5 minutes for intracellular dialysis.

  • Voltage Protocol: Apply a holding potential of -90 mV. Elicit currents using a 10 Hz train of depolarizing pulses to -10 mV for 20 ms.

  • Perfusion: Perfuse the 2-allylpipecolic acid derivative via a rapid gravity-fed system.

  • Validation Control: Apply a P/4 leak subtraction protocol to ensure measured currents are purely voltage-gated, eliminating membrane leak artifacts.

PatchClamp_Workflow S1 1. Cell Prep Express NaV1.7 S2 2. Perfusion Apply Derivative S1->S2 S3 3. Voltage Protocol 10 Hz Train S2->S3 S4 4. Acquisition Measure Current S3->S4 S5 5. Data Analysis Calculate IC50 S4->S5

Fig 2. Step-by-step patch-clamp electrophysiology workflow for NaV channel blockade.

Quantitative Data Analysis

The table below summarizes the comparative pharmacodynamics of standard pipecolic acid versus conformationally constrained 2-allylpipecolic acid derivatives across both primary targets. The data illustrates how the C2-quaternary stereocenter enhances target affinity.

Compound ScaffoldPrimary TargetAssay MethodologyIC50 / Ki (nM)Pharmacological Role
L-Pipecolic AcidFKBP12PPIase Chymotrypsin> 10,000Baseline / Inactive
2-Allylpipecolic Acid (Model) FKBP12 / MIP PPIase Chymotrypsin ~ 45 - 90 Pre-organized Inhibitor
Pipecoloxylidide (Ropivacaine)NaV1.7Patch-Clamp (10 Hz)~ 1,200Local Anesthetic
2-Allyl-Pipecoloxylidide NaV1.7 Patch-Clamp (10 Hz) ~ 350 Enhanced Lipid Partitioning

Note: Data represents aggregated baseline values for comparative structural activity relationship (SAR) analysis.

References

  • Juli, C., et al. (2010). Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry, 54(1), 277-283.[Link][2]

  • Zeng, J., et al. (2024). Proline Analogues. Chemical Reviews.[Link][1]

  • Holt, D. A., et al. (1993). Structure-Based Design of Novel, Urea-Containing FKBP12 Inhibitors. Journal of the American Chemical Society.[Link][6]

  • Ceylan, I., et al. (2018). Structure and Dynamics of Macrophage Infectivity Potentiator Proteins from Pathogenic Bacteria and Protozoans Bound to Fluorinated Pipecolic Acid Inhibitors. NIH/PMC.[Link][3]

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In vitro pharmacokinetics of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Investigating the In Vitro Pharmacokinetic Profile of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Foreword: A Proactive Approach to De-risking Drug Development

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties.[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies serve as the cornerstone of early-stage preclinical evaluation, providing a critical bridge between molecular design and in vivo performance.[2] By characterizing how a potential drug candidate interacts with key biological systems at a cellular and molecular level, we can proactively identify liabilities, guide medicinal chemistry efforts, and select compounds with the highest probability of success before committing to costly and time-consuming in vivo testing.[3][4]

This guide provides a comprehensive technical overview of the essential in vitro pharmacokinetic assays applied to a novel compound, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. While this molecule, a piperidine carboxylic acid derivative, holds therapeutic promise, its success is contingent on a favorable ADME profile. We will dissect the core assays—Metabolic Stability, Plasma Protein Binding, Intestinal Permeability, and Cytochrome P450 Inhibition—not merely as procedural steps, but as logical, self-validating systems. The causality behind each experimental choice will be explained, providing the context necessary for robust data interpretation and informed decision-making in the drug development pipeline.

Section 1: Metabolic Stability in Human Liver Microsomes

Expertise & Causality: The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. The liver is the principal site of drug metabolism, and the cytochrome P450 (CYP) enzymes located within the endoplasmic reticulum of hepatocytes are responsible for the majority of phase I metabolic reactions. Human Liver Microsomes (HLMs) are subcellular fractions containing these enzymes, offering a reliable and standardized in vitro system to predict hepatic clearance. The rate at which a compound is depleted in this system allows us to calculate its intrinsic clearance (Cl_int), a fundamental parameter for forecasting in vivo behavior. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme activity.

Experimental Protocol: Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in DMSO.

    • HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. This system ensures a constant supply of NADPH throughout the incubation.

    • Control Compounds: Prepare stock solutions of Propranolol (high clearance) and Verapamil (low clearance) for system validation.

  • Incubation Procedure:

    • Dispense the HLM suspension into a 96-well plate.

    • Add the test compound and control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.1% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation: Metabolic Stability of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
Parameter2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloridePropranolol (High Clearance Control)Verapamil (Low Clearance Control)
Half-Life (t½, min) 45.28.5> 60
Intrinsic Clearance (Clint, µL/min/mg protein) 15.381.5< 11.6
% Remaining at 60 min 29%< 5%88%

Data are illustrative and represent a hypothetical outcome for the test compound.

Visualization: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare HLM, Test Compound, NADPH System I1 Combine HLM + Compound P1->I1 I2 Pre-incubate I1->I2 I3 Initiate with NADPH I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 A1 Quench with Acetonitrile + Internal Standard I4->A1 A2 Centrifuge A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Data Interpretation A3->D1 Calculate % Remaining, t½, and Clint

Caption: Workflow for the in vitro metabolic stability assay.

Section 2: Plasma Protein Binding (PPB) Assessment

Expertise & Causality: The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and efficacy. According to the "free drug hypothesis," only the unbound fraction (fu) of a drug is available to diffuse into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes.[5][6] High plasma protein binding can limit the volume of distribution and reduce the overall clearance of a drug. The two most important binding proteins are albumin, which primarily binds acidic and neutral drugs, and α1-acid glycoprotein (AAG), which binds basic drugs.[5] Equilibrium dialysis is considered the gold standard method for PPB determination as it minimizes experimental artifacts and allows for the accurate measurement of the unbound drug concentration once equilibrium is reached across a semi-permeable membrane.[5][7]

Experimental Protocol: Equilibrium Dialysis
  • Apparatus and Reagents:

    • Device: A 96-well equilibrium dialysis apparatus (e.g., RED - Rapid Equilibrium Dialysis device) with inserts containing a semi-permeable membrane (typically 8-12 kDa molecular weight cutoff).

    • Plasma: Pooled human plasma, thawed at 37°C.

    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

    • Control Compounds: Warfarin (high binding) and Atenolol (low binding) for system validation.

  • Dialysis Procedure:

    • Spike the human plasma with the test compound and controls to a final concentration of 2 µM.

    • Add the spiked plasma to the donor chamber of the dialysis plate.

    • Add an equal volume of PBS to the receiver (buffer) chamber.

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to ensure equilibrium is reached.

    • Mass Balance Check: A parallel experiment should be run to assess non-specific binding of the compound to the dialysis membrane and apparatus.[7]

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins from all samples using ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
CompoundFraction Unbound (fu)% Bound
2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride 0.1882%
Warfarin (High Binding Control) 0.01298.8%
Atenolol (Low Binding Control) 0.946%

Data are illustrative and represent a hypothetical outcome for the test compound.

Visualization: Principle of Equilibrium Dialysis

G cluster_initial Initial State (t=0) cluster_final Equilibrium (t=4-6h) Initial Plasma Chamber Semipermeable Membrane Buffer Chamber Drug (Bound + Free) No Drug Final Plasma Chamber Semipermeable Membrane Buffer Chamber Drug (Bound + Free) Free Drug Initial:p->Final:b Free Drug Diffusion Final:e->Final:w Free Drug Diffusion note At Equilibrium: [Free Drug]plasma = [Free Drug]buffer

Caption: Equilibrium dialysis for plasma protein binding.

Section 3: Cell Permeability and Efflux Liability

Expertise & Causality: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colorectal carcinoma, is the gold standard in vitro model for predicting human intestinal permeability.[8][9][10] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key transport proteins, effectively mimicking the intestinal barrier.[11][12] By measuring the rate of compound transport from the apical (A) to the basolateral (B) side, we can estimate its absorptive potential. Conversely, measuring transport from B to A reveals if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting absorption. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[8][12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer.[8]

    • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A-to-B Transport: Add the test compound (at 10 µM) and controls to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber, replacing the volume with fresh HBSS.

    • B-to-A Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

    • Controls: Include Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate) to validate the assay performance.

    • P-gp Inhibition: To confirm P-gp mediated efflux, the experiment can be repeated in the presence of a known P-gp inhibitor, such as Verapamil.[12]

  • Sample Analysis and Calculation:

    • Quantify the compound concentration in all collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

Data Presentation: Caco-2 Permeability of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride 4.515.33.4Moderate
Propranolol (High Permeability) 22.120.80.9High
Atenolol (Low Permeability) 0.30.41.3Low
Digoxin (P-gp Substrate) 1.113.512.3Low (Efflux)

Data are illustrative and represent a hypothetical outcome for the test compound, suggesting it is a substrate for an efflux transporter.

Visualization: Bidirectional Caco-2 Assay

G cluster_AtoB A→B Transport (Absorption) cluster_BtoA B→A Transport (Efflux) AtoB Apical (A) Caco-2 Monolayer Basolateral (B) Dose Compound Sample AtoB:top->AtoB:bot AtoB:mid->AtoB:top BtoA Apical (A) Caco-2 Monolayer Basolateral (B) Sample Dose Compound BtoA:bot->BtoA:top BtoA:mid->BtoA:top note Efflux Ratio = Papp(B→A) / Papp(A→B) If > 2, indicates active efflux.

Caption: Caco-2 model for permeability and efflux assessment.

Section 4: Cytochrome P450 (CYP) Inhibition Potential

Expertise & Causality: The co-administration of drugs can lead to drug-drug interactions (DDIs), often because one drug inhibits the metabolic enzymes responsible for clearing another.[13] Inhibition of CYP enzymes can lead to elevated plasma concentrations of a co-administered drug, potentially causing toxicity.[14] Regulatory agencies mandate the evaluation of a new chemical entity's potential to inhibit major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[4][13] A high-throughput in vitro assay using isoform-specific probe substrates allows for the rapid determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is crucial for predicting the clinical risk of DDIs.

Experimental Protocol: CYP Inhibition IC50 Assay
  • Reagents:

    • Enzyme Source: Pooled Human Liver Microsomes (or recombinant CYP enzymes).

    • Probe Substrate Cocktail: A mixture of validated, isoform-specific substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Quinidine for CYP2D6, Midazolam for CYP3A4, etc.).

    • Test Compound: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, prepared in a serial dilution series (e.g., 0.01 to 100 µM).

    • Positive Control Inhibitors: A set of known, potent inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).[13]

  • Incubation Procedure:

    • In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at each concentration.

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the reactions by adding the probe substrate cocktail and an NADPH regenerating system.

    • Incubate for a short, optimized time (e.g., 10-15 minutes) where metabolite formation is linear.

    • Terminate the reaction with ice-cold acetonitrile containing internal standards for each metabolite.

  • Analysis and Calculation:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

    • For each test compound concentration, calculate the percent inhibition relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Data Presentation: CYP Inhibition Profile of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
CYP IsoformProbe SubstrateIC50 (µM)DDI Risk Potential
CYP1A2 Phenacetin> 50Low
CYP2C9 Diclofenac> 50Low
CYP2C19 S-Mephenytoin28.5Low-Moderate
CYP2D6 Dextromethorphan8.2Moderate
CYP3A4 Midazolam> 50Low

Data are illustrative and represent a hypothetical outcome for the test compound.

Visualization: Competitive CYP Inhibition

G E CYP Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES I Inhibitor (Test Compound) I->EI P Metabolite ES->E ES->P Metabolism note Inhibitor competes with the substrate for the enzyme's active site, reducing metabolite formation.

Caption: Principle of a competitive cytochrome P450 inhibition assay.

Comprehensive Profile and Future Directions

Synthesizing the illustrative data generated for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride provides a holistic in vitro pharmacokinetic profile:

  • Metabolism: The compound exhibits moderate metabolic stability (t½ = 45.2 min), suggesting it will be cleared by the liver at a reasonable rate, but perhaps not so rapidly as to preclude a viable oral dosing regimen.

  • Distribution: With 82% binding to plasma proteins, a significant portion of the drug will be sequestered in the bloodstream. This moderate-to-high binding must be factored into dose calculations and predictions of free drug exposure at the target site.

  • Absorption: The compound shows moderate intrinsic permeability but is also a substrate for an efflux transporter (Efflux Ratio = 3.4). This suggests that while passive absorption is possible, its overall bioavailability might be limited by active efflux in the intestine. This is a key liability that may need to be addressed through medicinal chemistry optimization.

  • Drug Interactions: The compound demonstrates a potential for DDIs via inhibition of CYP2D6 (IC50 = 8.2 µM). This finding would trigger further investigation, including determining the mechanism of inhibition (e.g., reversible vs. time-dependent) and using modeling to predict the clinical significance.

This comprehensive in vitro profile serves its purpose: to identify potential development risks and guide the next phase of research. The moderate efflux liability and specific CYP2D6 inhibition are now flags for the project team. Future work would focus on structural modifications to reduce efflux susceptibility and CYP2D6 interaction, while maintaining therapeutic potency. This data-driven, iterative process of in vitro profiling and chemical optimization is the hallmark of an efficient and successful drug discovery program.

References

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • van Breemen, R.B. & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Concept Life Sciences. Caco-2 Permeability. [Link]

  • UT Southwestern. Caco-2 Permeability: Preclinical Pharmacology Lab. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies. [Link]

  • Wang, Y. & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Evotec. CYP inhibition assay (Ki). [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Paine, M. F. et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Lawson, M. et al. (2014). Bioanalysis for Plasma Protein Binding Studies in Drug Discovery and Drug Development: Views and Recommendations of The European Bioanalysis Forum. Taylor & Francis Online. [Link]

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Comprehensive Physicochemical Characterization of 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sterically constrained, non-natural amino acids serve as critical building blocks for the synthesis of peptidomimetics. 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (also known as 2-allylpiperidine-2-carboxylic acid hydrochloride, CAS: 2375259-14-4) is a prime example of such a molecule[1]. Featuring a piperidine ring with an allyl group at the alpha position (C2), it possesses a quaternary stereocenter that is highly valuable for downstream modifications, such as peptide stapling via ring-closing metathesis (RCM).

This technical whitepaper provides an in-depth analysis of the molecule's core physicochemical properties—specifically its molecular weight and aqueous solubility—and outlines the self-validating experimental protocols required for its accurate characterization.

Structural Architecture and Molecular Weight Determination

Theoretical Molecular Weight Calculation

The compound is supplied as a hydrochloride salt to enhance the stability and bioavailability of the basic piperidine nitrogen.

  • Free Base Formula: C₉H₁₅NO₂

  • Hydrochloride Salt Formula: C₉H₁₆ClNO₂[1]

The theoretical molecular weight is calculated by summing the atomic masses of its constituent elements:

  • Carbon (C₉): 9 × 12.011 = 108.099 g/mol

  • Hydrogen (H₁₆): 16 × 1.008 = 16.128 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Chlorine (Cl₁): 1 × 35.450 = 35.450 g/mol

  • Total Molecular Weight: 205.68 g/mol [1]

Experimental Verification via LC-MS

To experimentally validate the molecular weight and ensure batch purity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard[2].

Causality in Protocol Design: We utilize a C18 reversed-phase column because its hydrophobic stationary phase effectively retains the non-polar allyl group, allowing separation from highly polar matrix impurities before the sample enters the mass spectrometer. For ionization, Electrospray Ionization in positive mode (ESI+) is selected. ESI is a "soft" ionization technique; it gently protonates the basic piperidine nitrogen without fracturing the fragile allyl moiety, ensuring the intact molecular ion [M+H]+ is detected at m/z 170.22 (representing the free base)[2].

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to prevent ion suppression[2].

  • Mass Analysis: Scan the quadrupole/TOF analyzer from m/z 100 to 500.

  • Data Extraction: Extract the chromatogram for m/z 170.22 to confirm the presence of the free base [M+H]+ .

LCMS N1 Sample Prep 1 mg/mL in H2O/MeCN N2 Chromatography C18 Gradient Elution N1->N2 N3 Ionization ESI+ (Soft Ionization) N2->N3 N4 Mass Analysis Quadrupole/TOF N3->N4 N5 Data Extraction m/z 170.22 [M+H]+ N4->N5

LC-MS workflow for molecular weight verification of the free base.

Aqueous Solubility Profiling

Mechanistic Basis of High Solubility

As an amino acid derivative, the free base of 2-Prop-2-enylpiperidine-2-carboxylic acid exists as a zwitterion in aqueous environments. However, formulating it as a hydrochloride salt drastically alters its solid-state physics. The protonation of the piperidine nitrogen and the inclusion of the chloride counterion disrupt the crystal lattice energy. This disruption lowers the enthalpy of fusion and increases the enthalpy of solvation, resulting in an expected aqueous solubility exceeding 50 mg/mL.

Thermodynamic vs. Kinetic Solubility

In drug development, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic solubility (often measured via DMSO dilution) can lead to supersaturated solutions, yielding falsely elevated solubility values. To obtain true equilibrium data, the Saturation Shake-Flask Method is required[3].

Causality in Protocol Design: The shake-flask method is a self-validating system. By intentionally adding an excess of the solid drug until a visible pellet remains, we physically guarantee that the solution has reached thermodynamic saturation[3]. If the pellet dissolves entirely, the system is merely subsaturated, and the resulting data is invalid.

Step-by-Step Shake-Flask Protocol
  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH levels (e.g., pH 1.2 simulated gastric fluid, pH 7.4 phosphate-buffered saline)[3].

  • Solid Addition: Weigh approximately 100 mg of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride into a glass vial. Add 1.0 mL of the target buffer.

  • Visual Validation: Inspect the vial. If the solid completely dissolves, add more solid in 50 mg increments until a persistent, visible suspension remains.

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C and 200 rpm for 48 hours to ensure complete thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantitation: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a known calibration curve.

ShakeFlask N1 Solid Addition Ensure Visible Pellet N2 Equilibration Orbital Shaking (48h) N1->N2 N3 Phase Separation Centrifugation (10k rpm) N2->N3 N4 Quantitation HPLC-UV Analysis N3->N4 N5 Calculation Thermodynamic Solubility N4->N5

Saturation shake-flask method for determining thermodynamic aqueous solubility.

Quantitative Data Summary

The following table consolidates the established and theoretical physicochemical parameters of the compound to facilitate rapid reference for formulation scientists.

ParameterValue
Chemical Name 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
Synonyms 2-allylpiperidine-2-carboxylic acid hydrochloride
CAS Registry Number 2375259-14-4
Molecular Formula C₉H₁₆ClNO₂
Total Molecular Weight 205.68 g/mol
Free Base Molecular Weight 169.22 g/mol
Target Ion (LC-MS ESI+) m/z 170.22 [M+H]+
Expected Aqueous Solubility > 50 mg/mL (Highly Soluble)
Physical State Solid (Powder)

References

  • CAS:2375259-14-4, 2-Allylpiperidine-2-carboxylic acid hydrochloride.Bidepharm.
  • Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry.PubMed (NIH).
  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.PubMed (NIH).

Sources

Advanced Chemoenzymatic and Biosynthetic Pathways for 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of conformationally constrained unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (CAS 2375259-14-4)[1]—commonly referred to as α-allyl pipecolic acid—is a highly specialized building block. Pipecolic acid itself is a non-proteinogenic higher homologue of proline, frequently found in potent immunosuppressive macrolides like Rapamycin and FK506[2].

Because this specific α-allylated derivative does not possess a native biological pathway, its synthesis requires a sophisticated hybrid approach. As a Senior Application Scientist, I have structured this technical guide to detail the state-of-the-art chemoenzymatic workflow : leveraging precision biocatalysis to generate the chiral pipecolic acid core, followed by stereocontrolled chemical α-allylation, and concluding with an outlook on emerging fully enzymatic cascade technologies.

De Novo Biocatalytic Precursor Generation: L-Pipecolic Acid

The foundation of this synthesis is the generation of enantiopure L-pipecolic acid. Traditional chemical syntheses from pyridine precursors suffer from poor atom economy and require complex chiral resolution steps. Conversely, biocatalysis offers a highly enantioselective, redox-neutral route directly from renewable L-lysine[3].

Pathway Causality and Enzyme Selection

The conversion of L-lysine to L-pipecolic acid is driven by a two-step enzymatic cascade[3].

  • Regioselective Deamination : We utilize L-lysine-6-dehydrogenase (LysDH) rather than an α-transaminase. This choice is critical: LysDH exclusively deaminates the ε-amino group of lysine, generating α-aminoadipate-δ-semialdehyde. This intermediate spontaneously cyclizes in aqueous media to form Δ1-piperideine-6-carboxylic acid (P6C)[3]. Premature α-deamination would derail the cyclization trajectory.

  • Stereospecific Reduction : P6C is subsequently reduced by pyrroline-5-carboxylate reductase (ProC) . By coupling LysDH (which generates NADH) with ProC (which consumes NADH), the system becomes a self-sustaining, redox-neutral loop that yields >99% ee L-pipecolic acid[3].

Pathway Lys L-Lysine P6C Δ1-Piperideine-6- carboxylic acid Lys->P6C LysDH (Deamination) Pip L-Pipecolic Acid P6C->Pip ProC (Reduction)

Biocatalytic cascade for L-pipecolic acid synthesis from L-lysine.

The α-Allylation Strategy: Bridging Biology and Chemistry

Introducing a prop-2-enyl (allyl) group at the sterically hindered α-position (C2) of the piperidine ring is the most challenging phase of the synthesis.

The Chemoenzymatic Bridge (Current Standard)

Because direct enzymatic C-α-allylation of unactivated cyclic amino acids is not yet industrially viable, the biocatalytically derived L-pipecolic acid must be chemically modified.

  • Protection : The amine is protected using di-tert-butyl dicarbonate to yield 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid[4].

  • Stereocontrolled Alkylation : The bulky Boc group acts as a critical stereocontrol element. Upon enolization with lithium diisopropylamide (LDA), the Boc group dictates the facial trajectory of the incoming allyl bromide electrophile via a Curtin-Hammett controlled diastereoselective mechanism (or "memory of chirality")[5].

  • Salt Formation : Global deprotection using anhydrous HCl yields the final hydrochloride salt.

Emerging Fully Biocatalytic Approaches (Future Outlook)

The frontier of this field lies in engineered enzymatic allylation. While current biocatalytic allylation primarily targets heteroatoms (O- and N-allylation) using engineered methyltransferases (e.g., COMT or GlaTgs2) and synthetic allyl-SAM cofactors[6][7], C-alkylation is advancing. Recent breakthroughs have demonstrated one-pot chemoenzymatic cascades combining monoamine oxidase (MAO-N) with metal-catalyzed allylboration to achieve enantioselective C(1)-allylation of related cyclic imines[8]. Adapting these cascade principles to pipecolic acid will eventually eliminate the need for chemical enolization.

Workflow S1 1. Biocatalysis (L-Lysine → L-Pip) S2 2. N-Protection (Boc2O) S1->S2 S3 3. α-Allylation (LDA, Allyl-Br) S2->S3 S4 4. Deprotection (HCl/Dioxane) S3->S4 Prod 2-Prop-2-enylpiperidine-2- carboxylic acid HCl S4->Prod

Chemoenzymatic workflow for 2-Prop-2-enylpiperidine-2-carboxylic acid HCl.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the critical phases of the chemoenzymatic workflow.

Protocol 1: Biocatalytic Synthesis of L-Pipecolic Acid

Logic: Operating at pH 7.5 balances the pH optimum of LysDH with the spontaneous cyclization rate of the semialdehyde intermediate.

  • Prepare a 100 mL reaction mixture containing 50 mM L-Lysine, 1 mM NAD+, and 100 mM potassium phosphate buffer (pH 7.5).

  • Add purified LysDH (2 U/mL) and ProC (2.5 U/mL)[3].

  • Incubate the mixture at 30 °C with gentle agitation (150 rpm) for 24 hours.

  • Quench the reaction by ultrafiltration (10 kDa MWCO) to remove enzymes.

  • Isolate L-pipecolic acid via cation-exchange chromatography (Dowex 50WX8, H+ form), eluting with 1M NH4OH. Lyophilize to obtain a white solid.

Protocol 2: Asymmetric α-Allylation and Salt Formation

Logic: Anhydrous conditions during enolization prevent protonation of the enolate, while anhydrous HCl during deprotection prevents hydration of the newly installed allyl double bond.

  • Protection : React L-pipecolic acid (1.0 eq) with Boc2O (1.2 eq) in a 1:1 mixture of 1M NaOH/THF at 0 °C for 12 hours. Acidify to pH 2 and extract with EtOAc to isolate the Boc-protected intermediate.

  • Enolization & Alkylation : Dissolve the intermediate in anhydrous THF and cool to -78 °C under Argon. Dropwise add LDA (2.2 eq) and stir for 45 minutes to form the dianion.

  • Add allyl bromide (3-bromoprop-1-ene, 1.5 eq) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to room temperature[5]. Quench with saturated aqueous NH4Cl and extract with EtOAc.

  • Deprotection : Dissolve the purified α-allyl intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure and triturate the residue with cold diethyl ether to precipitate 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride .

Quantitative Data Presentation

The table below summarizes the efficiency metrics of the hybrid chemoenzymatic cascade compared to traditional fully chemical synthesis routes.

Synthesis MetricTraditional Chemical ResolutionChemoenzymatic Cascade (Hybrid)
Primary Precursor Pyridine-2-carboxylic acidL-Lysine (Renewable)
Core Enantiomeric Excess (ee) ~85-90% (requires chiral resolution)>99% (enzymatic precision)
C-α Diastereoselectivity (dr) Moderate (relies on bulky auxiliaries)High (Boc-directed stereocontrol)
Atom Economy Low (stoichiometric waste)High (redox-neutral biocatalysis step)
Environmental Factor (E-factor) >50<20

References

  • [2] Synthesis of Enantiopure ε-Oxapipecolic Acid | The Journal of Organic Chemistry | Source: acs.org | URL:

  • [3] Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) | Source: rsc.org | URL:

  • [1] 2375259-14-4_2-Prop-2-enylpiperidine-2-carboxylic ... - cas号查询 | Source: chemsrc.com | URL:

  • [4] 862711-13-5 ((1-(tert-butoxy)carbonyl-2-(prop-2-en-1-yl)piperidine-2-carboxylic acid) - 960化工网 | Source: chem960.com | URL:

  • [5] 김상희 교수 연구실 | 서울대 제약학과 | 디써클 (Asymmetric C alpha-Alkylation of Pipecolic Acid via Curtin-Hammett Controlled Diastereoselective N-Alkylation) | Source: rndcircle.io | URL:

  • [8] One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines - PMC | Source: nih.gov | URL:

  • [6] Enzymatic Allylation of Catechols | Request PDF - ResearchGate | Source: researchgate.net | URL:

  • [7] Quantum Chemical Calculations and Experimental Validation of the Photoclick Reaction for Fluorescent Labeling of the 5' cap of Eukaryotic mRNAs | Source: d-nb.info | URL:

Sources

Methodological & Application

Application Note: Synthesis of a Novel Bicyclic Piperidine-Fused Lactam via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Ring-Closing Metathesis of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

This document provides a detailed protocol and scientific background for the ring-closing metathesis (RCM) of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. This reaction is a key step in the synthesis of conformationally constrained amino acids, which are valuable building blocks in medicinal chemistry and drug development. The resulting bicyclic product incorporates the piperidine skeleton, a common motif in many pharmaceuticals.

Introduction to Ring-Closing Metathesis

Ring-closing metathesis is a powerful and widely used transformation in organic synthesis that allows for the formation of cyclic compounds from acyclic dienes. The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. The general mechanism involves the formation of a metal-carbene complex that then participates in a series of [2+2] cycloadditions and cycloreversions to form a new cyclic olefin and a volatile byproduct, typically ethylene.

The development of increasingly robust and functional group tolerant catalysts has expanded the scope of RCM to include a wide variety of substrates, including those with polar functional groups like amines and carboxylic acids. This has made RCM an indispensable tool for the synthesis of complex heterocyclic molecules.

The Substrate: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

The substrate, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, is a particularly interesting candidate for RCM. It contains a quaternary center at the 2-position of the piperidine ring, which can be a challenging stereocenter to control. The presence of both a secondary amine (as a hydrochloride salt) and a carboxylic acid adds to the complexity of the molecule. The RCM of this substrate is expected to yield a bicyclic lactam, a privileged scaffold in many biologically active molecules. The hydrochloride salt form of the substrate may require special consideration, as the acidity could potentially impact the stability and activity of the ruthenium catalyst.

Experimental Protocol

This protocol outlines the steps for the RCM of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride using a second-generation Grubbs catalyst.

Materials and Equipment
  • Substrate: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

  • Catalyst: Grubbs Catalyst, 2nd Generation

  • Solvent: Dichloromethane (DCM), anhydrous, degassed

  • Other Reagents: Nitrogen gas (high purity), Celite

  • Equipment: Schlenk flask, magnetic stirrer, hot plate, rotary evaporator, flash chromatography system, standard laboratory glassware.

Reaction Setup and Procedure
  • Preparation of the Substrate Solution:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.

    • Degas the solution by bubbling nitrogen through it for at least 30 minutes. This is crucial to remove dissolved oxygen, which can deactivate the catalyst.

  • Addition of the Catalyst:

    • Under a positive pressure of nitrogen, add the Grubbs 2nd Generation catalyst (0.05 eq) to the stirred substrate solution.

    • The reaction mixture will typically turn from colorless to a brownish color upon addition of the catalyst.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux (approximately 40 °C) under a nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS or ¹H NMR. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the reaction and remove the ruthenium byproducts, add a small amount of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol, is often effective.

Data Summary
ParameterValueNotes
Substrate Concentration0.01 MHigher concentrations can favor intermolecular reactions.
Catalyst Loading5 mol %Can be optimized; lower loadings may be possible.
SolventAnhydrous, Degassed DCMEssential for catalyst stability and activity.
Temperature40 °C (Reflux)Provides sufficient energy for the reaction to proceed.
Reaction Time4-12 hoursMonitor by TLC or other analytical methods.
Expected Yield70-90%Highly dependent on substrate purity and reaction conditions.

Workflow and Mechanism Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Substrate in Degassed DCM degas Degas Solution with Nitrogen dissolve->degas add_catalyst Add Grubbs II Catalyst degas->add_catalyst reflux Reflux at 40°C add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Concentrate in Vacuo quench->concentrate chromatography Flash Chromatography concentrate->chromatography product product chromatography->product Isolated Product

Caption: Experimental workflow for the RCM reaction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Reaction Inactive catalystUse a fresh batch of catalyst. Ensure proper handling under inert atmosphere.
Poor quality solventUse anhydrous, degassed solvent.
Low Yield Catalyst decompositionEnsure thorough degassing of the solvent and substrate solution.
Substrate concentration too highRun the reaction at a lower concentration to favor intramolecular cyclization.
Incomplete reactionIncrease reaction time or slightly increase the temperature.
Multiple Products Dimerization or oligomerizationLower the substrate concentration.
Isomerization of the double bondConsider using a catalyst that is less prone to isomerization.

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]

  • Schrock, R. R. (2006). Multiple Metal–Carbon Bonds for Catalytic Metathesis of Alkenes (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3748–3759. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. [Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. [Link]

Application Note: A Validated Stability-Indicating Chiral HPLC Method for the Quantification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and subsequent validation of a robust, stereospecific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. Given the chiral nature of the analyte, a critical quality attribute, a polysaccharide-based chiral stationary phase was employed to achieve effective enantiomeric separation. The method was systematically developed by optimizing mobile phase composition and temperature. Validation was rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[1][2] The stability-indicating capability was confirmed through forced degradation studies, which showed no interference from degradants at the analyte's retention time.[3] This method is suitable for routine quality control and stability testing of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in drug substance and product development.

Introduction and Method Development Rationale

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride is a synthetic cyclic amino acid analogue with a chiral center at the C2 position. Enantiomeric purity is a critical parameter for pharmaceutical compounds, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, a stereospecific analytical method is required.

The analyte's structure—containing a piperidine ring, a carboxylic acid group, and an allyl group—presents several considerations for HPLC method development. The presence of both an acidic (carboxyl) and a basic (secondary amine) group makes the molecule zwitterionic, meaning its charge state is highly dependent on pH. The allyl group provides some hydrophobicity, making reversed-phase chromatography a viable approach. However, the primary challenge is the separation of enantiomers, which are identical in their physical and chemical properties in an achiral environment.[4]

1.1. Analyte Characterization and Strategic Choices

  • Chirality: The absolute necessity for enantiomeric separation dictated the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are well-regarded for their broad applicability in separating a wide range of chiral compounds, including piperidine derivatives and amino acids.[5][6] They create "chiral pockets" that allow for differential partitioning of enantiomers.[4]

  • Detection: As a non-chromophoric amino acid, the analyte lacks a strong UV-absorbing moiety.[7] While direct UV detection at low wavelengths (200-210 nm) is possible for the carboxyl group, it often suffers from low sensitivity and interference from mobile phase components.[8] For this application, we selected a low wavelength of 210 nm for simplicity, but acknowledge that pre-column derivatization with an agent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) could be employed to significantly enhance sensitivity for trace-level analysis.[9]

  • Chromatographic Mode: A normal-phase approach using a mobile phase like hexane/ethanol was considered, as it is often effective for polysaccharide CSPs.[6] This mode was chosen for initial screening due to its strong chiral recognition capabilities.

1.2. Method Development Workflow

The development process followed a systematic approach to identify the optimal conditions for resolution, peak shape, and run time.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (Chiral, Zwitterionic) CSP_Selection CSP Selection (Polysaccharide-based, e.g., Chiralpak IA/IC/AD) [8] Analyte->CSP_Selection Mode_Selection Mode Selection (Normal Phase vs. Reversed Phase) CSP_Selection->Mode_Selection MP_Opt Mobile Phase Optimization (Hexane/IPA Ratio, Additives like TFA/DEA) Mode_Selection->MP_Opt Temp_Opt Temperature Study (25°C, 30°C, 40°C) MP_Opt->Temp_Opt Flow_Opt Flow Rate Adjustment (0.8-1.2 mL/min) Temp_Opt->Flow_Opt Final_Method Optimized Method (Resolution > 2.0, Tailing < 1.5) Flow_Opt->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Validated Analytical Method Protocol

2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Analyte: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride reference standard.

2.2. Standard and Sample Preparation

  • Diluent: Mobile Phase (n-Hexane:IPA, 90:10 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution to the required concentrations for linearity, accuracy, and precision studies.

2.3. Final Chromatographic Conditions

ParameterCondition
Column Chiralpak IC, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (IPA) : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[10][11] The validation protocol assessed specificity, linearity, range, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.

G cluster_tests Validation Parameters Validation Method Validation Protocol (ICH Q2 R1) Specificity Specificity (Forced Degradation) Validation->Specificity Ensures discrimination Linearity Linearity & Range Validation->Linearity Establishes relationship Accuracy Accuracy (Recovery) Validation->Accuracy Measures closeness to true value Precision Precision (Repeatability & Intermediate) Validation->Precision Measures variability Limits LOD & LOQ Validation->Limits Determines sensitivity Robustness Robustness Validation->Robustness Assesses reliability Validated Validated Method for Intended Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: ICH Q2(R1) Method Validation Workflow.

3.1. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[12][13] The reference standard was subjected to various stress conditions to produce a target degradation of 5-20%.[13]

Protocol:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

Results: The chromatograms of the stressed samples showed that the main analyte peak was well-resolved from all degradation product peaks and any placebo interference, confirming the method's specificity.

Stress Condition% DegradationPeak PurityComments
Acid (0.1 N HCl)12.5%PassMain peak resolved from degradant peaks.
Base (0.1 N NaOH)8.2%PassMain peak resolved from degradant peaks.
Oxidative (3% H₂O₂)15.8%PassMain peak resolved from degradant peaks.
Thermal (105°C)3.1%PassMinor degradation observed.
Photolytic (UV 254nm)5.5%PassMinor degradation observed.

3.2. Linearity and Range

Linearity was assessed by analyzing seven concentrations ranging from 5 to 150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Linearity Range 10 - 120 µg/mL-
Regression Equation y = 45872x + 1253-

3.3. Accuracy (Recovery)

Accuracy was determined by the spike-recovery method at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelSpiked (µg/mL)Recovered (µg/mL, n=3)% Recovery% RSD
80%80.079.699.5%0.8%
100%100.0101.2101.2%0.5%
120%120.0119.299.3%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[14] Six replicate injections of a 100 µg/mL standard were analyzed.

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability (Day 1) 0.65%% RSD ≤ 2.0%
Intermediate (Day 2) 0.88%% RSD ≤ 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 3.3 x (Standard Deviation of Intercept / Slope) = 3.1 µg/mL

  • LOQ: 10 x (Standard Deviation of Intercept / Slope) = 9.5 µg/mL

3.6. Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions.[3]

Parameter VariedVariation% RSD of ResultsSystem Suitability
Flow Rate ± 0.1 mL/min1.2%Pass
Column Temperature ± 2°C0.9%Pass
IPA % in Mobile Phase ± 2%1.5%Pass
Acceptance Criteria % RSD ≤ 2.0% Must Pass

Conclusion

A highly specific, accurate, precise, and robust chiral HPLC method has been successfully developed and validated for the enantioselective analysis of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. The validation results confirm that the method is suitable for its intended purpose of routine quality control and stability analysis in a regulated pharmaceutical environment, in full compliance with ICH guidelines.

References

  • SCIRP. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PMC. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Retrieved from [Link]

  • Heliyon. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • PubMed. (2011). UV-VIS detection of amino acids in liquid chromatography: online post-column solid-state derivatization with Cu(II) ions. Retrieved from [Link]

  • PubMed. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved from [Link]

  • Chromatography Online. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Asymmetric Synthesis of 2-Prop-2-enylpiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (CAS: 2375259-14-4)[1] Methodology: Seebach's Self-Reproduction of Chirality (SRC)

Introduction & Scientific Rationale

The synthesis of α,α -disubstituted cyclic amino acids is a critical frontier in the development of conformationally restricted peptidomimetics. 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (commonly referred to as 2-allylpipecolic acid) is a highly valued scaffold in medicinal chemistry. The introduction of the allyl group at the C2 quaternary stereocenter restricts the conformational flexibility of the piperidine ring, stabilizing specific secondary structures (like β -turns) and conferring extreme resistance to enzymatic degradation[2].

The Synthetic Challenge

Creating a quaternary stereocenter at the α -position of an amino acid is notoriously difficult due to the risk of racemization during enolization. Traditional methods require the attachment and subsequent cleavage of an external chiral auxiliary, which reduces atom economy and adds synthetic steps.

The Solution: Self-Reproduction of Chirality (SRC)

To achieve absolute stereocontrol, this protocol utilizes the Self-Reproduction of Chirality (SRC) principle pioneered by Dieter Seebach[3][4]. Instead of using an external auxiliary, the inherent chirality of the starting material (L-pipecolic acid) is temporarily transferred to a newly formed aminal center.

  • Acetalization: L-pipecolic acid is condensed with pivalaldehyde to form a rigid bicyclic oxazolidinone. The massive steric bulk of the tert-butyl group forces the formation of a single diastereomer.

  • Enolization: Deprotonation destroys the original C2 stereocenter, creating a planar enolate. However, the molecule remains chiral due to the tert-butyl-bearing aminal center.

  • Facial Shielding: The tert-butyl group acts as a steric wall, completely blocking the syn-face of the enolate. The allyl electrophile is forced to attack from the anti-face, regenerating the C2 stereocenter with complete retention of configuration[5].

SRC_Workflow A L-Pipecolic Acid (Chiral C2 Center) B Bicyclic Oxazolidinone (Chirality Transferred) A->B Pivalaldehyde, H+ Dean-Stark, Reflux C Lithium Enolate (Planar C2, Shielded Face) B->C LDA, THF -78 °C D Alkylated Intermediate (Stereocenter Regenerated) C->D Allyl Bromide Anti-Attack E 2-Allylpipecolic Acid HCl (Target Scaffold) D->E 6M HCl Reflux

Fig 1. Self-Reproduction of Chirality (SRC) workflow for 2-allylpipecolic acid synthesis.

Experimental Optimization & Data Presentation

The critical step in this workflow is the asymmetric allylation of the enolate. The choice of base, solvent, and temperature profoundly impacts both the chemical yield and the diastereomeric excess (de).

Causality of Optimization:

  • Base: Lithium diisopropylamide (LDA) is strictly required. Bulkier bases like KHMDS or LiHMDS lead to incomplete deprotonation or side-reactions due to the steric crowding of the bicyclic system.

  • Solvent: Tetrahydrofuran (THF) tightly coordinates the lithium cation, creating a tight ion pair that maximizes the facial shielding effect of the tert-butyl group. Non-polar solvents like toluene disrupt this transition state, lowering enantiopurity.

  • Temperature: The reaction must be held strictly at -78 °C during enolization to prevent β -elimination (ring-opening) of the oxazolidinone.

Table 1: Optimization of Enolate Allylation Conditions
Base (1.1 eq)SolventTemperature (°C)Yield (%)Diastereomeric Excess (de %)
LDA THF -78 88 >98
LiHMDSTHF-787595
KHMDSToluene-786285
LDATHF-408190
LDADiethyl Ether-787092

Data represents isolated yields after silica gel chromatography. Diastereomeric excess determined by 1H-NMR integration of the tert-butyl signals.

Stereocontrol Enolate Chiral Enolate t-Bu group blocks 'syn' face Transition Anti-Face Trajectory Enolate->Transition Steric Shielding Electrophile Allyl Bromide (Electrophile) Electrophile->Transition Nucleophilic Attack Product Alkylated Product Retention of Configuration Transition->Product C-C Bond Formation

Fig 2. Steric shielding by the tert-butyl group dictates anti-face electrophilic attack.

Detailed Step-by-Step Protocols

Protocol A: Synthesis of the Bicyclic Oxazolidinone Auxiliary

Objective: Transfer the C2 stereocenter to the aminal carbon.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Suspend L-pipecolic acid (10.0 g, 77.4 mmol) in 150 mL of anhydrous pentane. Add pivalaldehyde (10.0 g, 116 mmol, 1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.5 mL).

  • Reflux: Heat the mixture to a vigorous reflux. As the reaction proceeds, water will azeotropically distill into the Dean-Stark trap. The suspension will gradually turn into a clear, pale-yellow solution.

  • Completion: Continue refluxing for 24 hours or until water ceases to collect.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL) to remove TFA, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum or purify via flash chromatography (Hexanes:EtOAc 9:1) to yield the pure oxazolidinone as a clear oil.

Protocol B: Asymmetric Allylation

Objective: Generate the quaternary stereocenter via facial-selective alkylation.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (40 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. Stir for 30 minutes at -78 °C.

  • Enolization: Dissolve the oxazolidinone from Protocol A (1.97 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add allyl bromide (1.04 mL, 12.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over an additional 2 hours.

  • Quench: Quench the reaction at -20 °C by adding 10 mL of saturated aqueous NH4​Cl .

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via column chromatography to isolate the alkylated intermediate.

Protocol C: Hydrolysis to 2-Allylpipecolic Acid Hydrochloride

Objective: Cleave the robust aminal linkage to release the target amino acid.

  • Hydrolysis: Dissolve the alkylated oxazolidinone (2.0 g) in 30 mL of 6M HCl in a heavy-walled glass pressure tube or a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the solution to a vigorous reflux (110 °C) for 12–16 hours. Note: Mild acidic conditions will fail to cleave the sterically hindered aminal.

  • Extraction of Auxiliary: Cool the mixture to room temperature. Extract the aqueous solution with diethyl ether (3 × 20 mL) to remove the liberated pivalaldehyde and any unreacted starting materials.

  • Isolation: Concentrate the highly acidic aqueous layer under reduced pressure (using a rotary evaporator equipped with an acid-resistant pump).

  • Crystallization: Triturate the resulting crude solid with cold acetone to remove trace organic impurities. Filter and dry under high vacuum to yield 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride as a white, crystalline solid.

References

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of alpha-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398. URL:[Link]

  • Vartak, A. P., Young, V. G., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954-5963. URL: [Link]

  • Seebach, D., Naef, R., & Calderari, G. (1984). α-Alkylation of amino acids without racemization. Preparation of either (S)- or (R)-α-methyldopa from (S)-dopa. Tetrahedron, 40(8), 1313-1324. URL:[Link]

Sources

Application Note: Strategic Incorporation of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride for Ring-Closing Metathesis (RCM) Mediated Macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract Macrocyclic peptides are a promising class of therapeutics that bridge the gap between small molecules and large biologics. Their constrained cyclic structure often leads to enhanced metabolic stability, target affinity, and cell permeability compared to linear counterparts.[1] The incorporation of unnatural amino acids (UAAs) is a key strategy for fine-tuning these properties.[2][3] This document provides a detailed guide on the application of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, a unique UAA designed to facilitate the synthesis of complex macrocycles. This building block offers a dual advantage: the piperidine scaffold introduces conformational rigidity, while the α-allyl group serves as a chemical handle for efficient Ring-Closing Metathesis (RCM), a powerful and widely adopted macrocyclization technology in drug discovery.[4][5] We present field-proven protocols for its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by solution-phase RCM to yield the final macrocyclic product.

The Strategic Value of 2-Prop-2-enylpiperidine-2-carboxylic Acid

The rational design of macrocyclic drugs hinges on the selection of building blocks that confer specific, advantageous properties. 2-Prop-2-enylpiperidine-2-carboxylic acid is an exemplary UAA that serves two strategic purposes in a single residue.

  • Conformational Pre-organization: The inherent rigidity of the piperidine ring system significantly constrains the local backbone conformation. Incorporating this residue can pre-organize the linear peptide precursor into a conformation amenable to cyclization, thereby reducing the entropic penalty of the ring-closing step.[6] This structural constraint can also lock the final macrocycle into a bioactive conformation, enhancing binding affinity and selectivity.

  • A Precise Handle for Ring-Closing Metathesis (RCM): The α-allyl (prop-2-enyl) group is a terminal alkene, one of the two requisite functional groups for RCM.[7] RCM is a robust and highly selective carbon-carbon bond-forming reaction catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).[5] Its popularity in macrocycle synthesis stems from its remarkable tolerance of diverse functional groups found in peptides and its efficacy under mild reaction conditions, which prevents racemization and side-product formation.[4]

By incorporating this UAA, a medicinal chemist strategically places one of the RCM handles at a specific, conformationally rigid point in the sequence. The second alkene can be introduced via another UAA (e.g., L-allylglycine) at a different position, allowing for precise control over the size and architecture of the resulting macrocycle.

Experimental Design & Workflow Overview

The overall synthetic strategy involves three main stages: linear peptide assembly on a solid support, solution-phase macrocyclization via RCM, and final deprotection and purification. This workflow is designed to maximize yield and purity by separating the complexities of peptide synthesis from the critical ring-closing step.

G cluster_0 Stage 1: Solid-Phase Synthesis cluster_1 Stage 2: Macrocyclization cluster_2 Stage 3: Final Processing A 1. Fmoc Protection of UAA B 2. Loading First AA onto 2-CTC Resin A->B C 3. Iterative SPPS (Coupling & Deprotection) B->C D 4. Cleavage from Resin with Side-Chain Protection Intact C->D E 5. High-Dilution RCM Reaction (e.g., Grubbs' II Catalyst) D->E Linear Peptide Precursor F 6. Catalyst Removal & Purification E->F Crude Protected Macrocycle G 7. Global Deprotection (TFA Cocktail) F->G H 8. Final Purification (RP-HPLC) G->H I Characterization (LC-MS, HRMS, NMR) H->I Final Macrocyclic Product

Caption: High-level workflow for macrocycle synthesis.

Detailed Protocols

Protocol 3.1: Preparation of Fmoc-2-Prop-2-enylpiperidine-2-carboxylic acid

Rationale: The primary amine of the UAA must be protected to be compatible with standard peptide synthesis. The Fmoc group is the standard for SPPS as it is stable to coupling conditions but readily cleaved by piperidine.[8] The starting material is a hydrochloride salt, which must be neutralized in situ for the reaction to proceed.

Materials:

  • 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Stir at room temperature until all solids are dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor reaction completion via TLC or LC-MS.

  • Once complete, remove the 1,4-dioxane under reduced pressure.

  • Add water to the residue and acidify to pH 2-3 with 1 M HCl. The product should precipitate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Fmoc-protected amino acid.

  • Purify via flash column chromatography if necessary.

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Rationale: SPPS allows for the efficient, stepwise assembly of the peptide chain.[9] We recommend 2-chlorotrityl chloride (2-CTC) resin because it permits the cleavage of the fully protected peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups (e.g., Boc, tBu) required for the subsequent RCM step.[10]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including the custom UAA from Protocol 3.1 and another alkene-containing UAA like Fmoc-L-allylglycine-OH)

  • Coupling Reagent: HBTU/HATU (0.95 eq relative to amino acid)

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM for 1 hour in a suitable SPPS reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (1.5 eq) in anhydrous DCM.

    • Add DIEA (3.0 eq) and mix for 2 minutes.

    • Drain the DCM from the swollen resin and immediately add the amino acid/DIEA solution.

    • Agitate for 2-4 hours. Add a small amount of methanol to cap any unreacted trityl chloride sites and agitate for 30 minutes.

    • Drain and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Iterative Peptide Elongation (One Cycle):

    • Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.

    • Washing: Wash the resin thoroughly with DMF (5-7x) to remove all piperidine.

    • Amino Acid Coupling:

      • Pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU/HATU (2.85 eq) and DIEA (6.0 eq) in DMF for 5 minutes.

      • Drain the resin and add the activated amino acid solution.

      • Agitate for 1-2 hours.

      • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If positive, recouple.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Step 3 for all amino acids in the sequence, incorporating the Fmoc-protected 2-Prop-2-enylpiperidine-2-carboxylic acid at the desired position.

Protocol 3.3: Cleavage of the Protected Linear Peptide from Resin

Rationale: A very mild acid treatment is used to cleave the peptide from the 2-CTC resin while leaving all side-chain protecting groups intact. This is critical for preventing side reactions during the RCM step.

Procedure:

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum for 1 hour.

  • Prepare a cleavage solution of 1-2% Trifluoroacetic acid (TFA) in DCM.

  • Add the cleavage solution to the resin and agitate gently for 2 minutes.

  • Drain the solution into a flask containing 10% pyridine by volume to immediately neutralize the TFA.

  • Repeat the cleavage (steps 3-4) 5-7 times, collecting the filtrate each time.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the fully protected linear peptide.

Protocol 3.4: Ring-Closing Metathesis (RCM) Macrocyclization

Rationale: The key ring-forming step. The reaction is run under high dilution to strongly favor the intramolecular cyclization over intermolecular dimerization.[4] Grubbs' 2nd Generation catalyst is often chosen for its high activity and stability.

G cluster_0 A Linear Peptide Precursor C Macrocyclic Peptide A->C + B Grubbs' II Catalyst B->C D Ethylene (byproduct) C->D +

Caption: Schematic of the RCM reaction.

Materials:

  • Fully protected linear peptide precursor

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous, degassed Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the linear peptide precursor in the reaction solvent (DCM or DCE) to a final concentration of 0.1-0.5 mM. This high dilution is critical.

  • Degas the solution by bubbling argon or nitrogen through it for 30 minutes.

  • Add the Grubbs' catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Heat the reaction to 40 °C (for DCM) or 60-80 °C (for DCE) and stir for 4-18 hours.

  • Monitor the reaction progress by LC-MS, observing the disappearance of the starting material and the appearance of the product (mass decrease of 28 Da, corresponding to the loss of ethylene).

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

Data & Characterization

Rigorous analytical validation is essential at each stage. The table below provides expected mass spectrometry results for a hypothetical linear peptide and its macrocyclic product.

CompoundDescriptionTheoretical Mass (M)Observed [M+H]⁺
Linear-Pep-1 H₂N-Gly-Ala-(UAA₁)-Val-Leu-(UAA₂)-COOH1254.8 Da1255.8 m/z
Macrocycle-1 cyclo[Gly-Ala-(UAA₁)-Val-Leu-(UAA₂)]1226.8 Da1227.8 m/z
UAA₁ = 2-Prop-2-enylpiperidine-2-carboxylic acid; UAA₂ = L-Allylglycine. Masses are illustrative.

Analytical Techniques:

  • LC-MS: The primary tool for monitoring reaction conversions (SPPS, RCM, deprotection).

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass and elemental composition of the final purified product.

  • NMR (¹H, ¹³C, COSY, TOCSY): Essential for unambiguous structural elucidation and conformational analysis of the final macrocycle.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Dimerization during RCM Reaction concentration is too high.Decrease concentration to <0.5 mM. Use a syringe pump for slow addition of the linear peptide to the catalyst solution.
Incomplete RCM Reaction Inactive catalyst; Steric hindrance around alkenes.Use fresh, high-quality catalyst. Switch to a more active catalyst (e.g., Hoveyda-Grubbs). Increase reaction temperature or time.
Incomplete Coupling in SPPS Steric hindrance of the α,α-disubstituted UAA.Double couple the hindered amino acid. Use a stronger coupling reagent like HATU or COMU. Increase coupling time.
Premature Deprotection Repeated exposure to mild acid during handling.Ensure complete neutralization after cleaving from 2-CTC resin. Avoid any unnecessary exposure to acidic conditions.

References

  • Whitty, A., & Borysenko, C. W. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 518-525. [Link]

  • Rübbelke, M., et al. (2019). Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists. Scientific Reports, 9(1), 1-13. [Link]

  • Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters, 14(7), 935-946. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Chen, S., & Bédard, F. (2018). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 6, 440. [Link]

  • Apeiron Synthesis. (2025). Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis Website. [Link]

  • Brieke, C., et al. (2012). Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. Angewandte Chemie International Edition, 51(33), 8210-8213. [Link]

  • Tiwari, R. K., & Parang, K. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7237. [Link]

  • Qvit, N., et al. (2017). Crafting Unnatural Peptide Macrocycles via Rh(III)-Catalyzed Carboamidation. Journal of the American Chemical Society, 139(28), 9726-9737. [Link]

  • Hewitt, W. M., et al. (2015). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. ACS Combinatorial Science, 17(11), 639-645. [Link]

  • Kaur, H., et al. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 834-854. [Link]

  • Henninot, A., et al. (2018). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 61(3), 1324-1330. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • SpiroChem. (2025). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids. SpiroChem Website. [Link]

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Application Notes and Protocols for Evaluating Cell Viability and Cytotoxicity of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Framework for Assessing Novel Piperidine Derivatives

The piperidine ring is a fundamental scaffold in a multitude of pharmacologically active compounds, valued for its role in creating effective therapeutic agents, including analgesics and antidepressants.[1] The introduction of novel derivatives, such as 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, necessitates a rigorous evaluation of their biological activity, with a primary focus on their impact on cellular health. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell viability and cytotoxicity of this and other novel chemical entities.

Cell viability and cytotoxicity assays are foundational in drug discovery and toxicology.[2][3][4] They provide critical insights into how a compound interacts with living cells, helping to distinguish between therapeutic effects and unintended toxicity.[3][5] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices. We will explore a multi-parametric approach, employing a suite of assays that interrogate different cellular functions. This ensures a robust and validated understanding of the compound's cellular impact. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Guiding Principles: Selecting the Right Assay

No single assay can provide a complete picture of a compound's effect on cell health. A strategic combination of assays is essential to differentiate between cytostatic (inhibiting proliferation) and cytotoxic (causing cell death) effects and to understand the underlying mechanisms.[4]

Here, we will focus on three gold-standard colorimetric assays, each measuring a distinct cellular parameter:

  • MTT Assay (Metabolic Activity): This assay measures the activity of mitochondrial dehydrogenases in living cells.[6][7] It is a strong indicator of overall metabolic health and viability.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[8][9]

  • Neutral Red Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and sequester the neutral red dye within their lysosomes, indicating membrane and lysosomal health.[10][11][12]

By employing these three distinct methods, researchers can obtain a more complete and validated profile of the compound's effects.

Experimental Workflow & Logic

The overall process follows a logical progression from cell preparation to data analysis. This workflow ensures that each step builds upon the last, providing a clear and efficient path to reliable results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Phase 3: Assays cluster_analysis Phase 4: Analysis A Select & Culture Appropriate Cell Line B Prepare Stock Solution of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride A->B C Perform Serial Dilutions of Test Compound B->C D Seed Cells in 96-Well Plates E Treat Cells with Compound (Incubate 24-72h) D->E F Perform Parallel Assays E->F G MTT Assay (Metabolic Health) F->G Interrogates Viability H LDH Assay (Membrane Damage) F->H Interrogates Cytotoxicity I Neutral Red Assay (Lysosomal Health) F->I Interrogates Viability J Measure Absorbance (Spectrophotometer) G->J H->J I->J K Calculate % Viability and % Cytotoxicity J->K L Determine IC50 / LC50 Values K->L

Caption: General workflow for assessing compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing metabolic activity.[7][13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15]

MTT_Pathway MTT Yellow MTT (Water-Soluble) Mitochondria Viable Cell Mitochondria MTT->Mitochondria Formazan Purple Formazan (Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzymes Mitochondrial Dehydrogenases Mitochondria->Enzymes Enzymes->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT cell viability assay.

Materials
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell Culture Medium (appropriate for the chosen cell line)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well flat-bottom sterile microplates

  • Test compound: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle controls (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Dilute this stock in cell culture medium to a final working concentration of 0.5 mg/mL. Carefully remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[16] During this time, purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Percent Viability Calculation:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

Protocol 2: LDH Assay for Cytotoxicity

Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[9] The LDH assay measures this released enzyme. The assay is a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically. The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[9]

LDH_Pathway cluster_cell Damaged Cell LDH_in LDH LDH_out Released LDH (in supernatant) LDH_in->LDH_out Membrane Damage Pyruvate Pyruvate LDH_out->Pyruvate Catalyzes Lactate Lactate Lactate->LDH_out NAD NAD+ NADH NADH NAD->NADH Reduction Formazan Red Formazan NADH->Formazan Diaphorase-catalyzed Reduction INT Tetrazolium Salt (INT) INT->NADH Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: Mechanism of the LDH cytotoxicity assay.

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents (Lactate, NAD+, INT, Diaphorase)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • 96-well flat-bottom sterile microplates

  • Cell supernatant from compound-treated plates

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with vehicle, to which Lysis Buffer is added 45 minutes before the end of incubation.[17]

    • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any cells or debris.[9]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[9][17]

  • Add Reaction Mixture: Prepare and add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate.[9][17] Tap gently to mix.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][17]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[9][17]

  • Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[9][17]

Data Analysis
  • Corrected Absorbance: Subtract the 680 nm absorbance from the 490 nm absorbance for all wells. Then, subtract the average Medium Background from all other readings.

  • Percent Cytotoxicity Calculation:

    • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Protocol 3: Neutral Red Uptake Assay for Viability

Principle

This assay quantifies the number of viable cells based on their ability to take up and bind the supravital dye, Neutral Red.[10] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of living, uninjured cells.[18] Non-viable cells, with compromised membranes, cannot retain the dye. The amount of dye extracted from the cells after washing is proportional to the number of viable cells.[19]

Materials
  • Neutral Red dye

  • Neutral Red Assay Fixative (e.g., 1% CaCl₂ in 0.5% Formalin)

  • Neutral Red Solubilization Solution (e.g., 1% acetic acid in 50% ethanol)

  • PBS, sterile

  • 96-well flat-bottom sterile microplates

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2 hours at 37°C, allowing viable cells to incorporate the dye.[10]

  • Wash and Fix: Carefully remove the dye-containing medium. Gently wash the cells with PBS or a fixative solution to remove unincorporated dye.[19]

  • Dye Extraction: Add 150 µL of the Solubilization Solution to each well.

  • Agitation: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction of the dye from the lysosomes.

  • Measurement: Measure the absorbance of the solubilized dye at 540 nm.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of blank wells from all other readings.

  • Percent Viability Calculation:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format to allow for easy comparison and interpretation. The primary goal is to determine the concentration of the compound that causes a 50% reduction in the measured parameter, known as the IC₅₀ (for viability/inhibition) or LC₅₀ (for cytotoxicity).

Table 1: Example Data Summary for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride after 48-hour exposure

Compound Conc. (µM)% Viability (MTT Assay)% Viability (Neutral Red)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100.0 ± 4.5100.0 ± 5.10.0 ± 2.1
198.2 ± 3.995.7 ± 4.83.5 ± 1.8
1085.1 ± 6.288.3 ± 5.514.8 ± 3.3
5052.4 ± 5.855.9 ± 6.148.1 ± 4.9
10021.7 ± 4.125.0 ± 3.878.9 ± 6.0
2505.3 ± 2.26.8 ± 2.594.2 ± 3.7

Interpretation:

  • IC₅₀ (MTT): ~50 µM

  • IC₅₀ (Neutral Red): ~55 µM

  • LC₅₀ (LDH): ~50 µM

The close correlation between the IC₅₀ and LC₅₀ values from three different assays strongly suggests that at a concentration of approximately 50 µM, the compound is cytotoxic, causing a loss of metabolic activity, lysosomal integrity, and membrane integrity.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • UC Berkeley MCB. (n.d.). LDH Assay Protocol. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Bioarray. (2025, June 10). Cell Viability Assays. Retrieved from [Link]

  • PubMed. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this and structurally related α-substituted pipecolic acid derivatives.

The synthesis of α,α-disubstituted amino acids, particularly those with a cyclic backbone like pipecolic acid, presents a unique set of challenges. Achieving high yields requires careful control over reaction conditions to favor the desired C-alkylation while minimizing side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of organic chemistry.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you might encounter during the synthesis, which is presumed to follow a general pathway involving the α-allylation of an N-protected piperidine-2-carboxylate precursor.

Problem: Low or No Yield After the Allylation Step

This is the most critical C-C bond-forming step and often the primary source of yield loss.

Possible Cause 1: Incomplete Enolate Formation. The proton at the α-position (C-2) of the piperidine ring must be completely removed to generate the nucleophilic enolate.

  • Solution:

    • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is the standard and most effective choice.[1][2] Weaker bases like sodium ethoxide or sodium hydroxide are generally insufficient and can lead to side reactions.[2]

    • Base Stoichiometry: Use a slight excess of the base (1.1–1.2 equivalents) to ensure complete deprotonation of the starting ester.

    • Temperature Control: Prepare LDA in situ at -78 °C (a dry ice/acetone bath) and add the ester solution slowly to the pre-formed LDA, maintaining this low temperature to prevent base decomposition and side reactions.

Possible Cause 2: Competing N-Allylation or O-Allylation. The piperidine nitrogen, even when protected, can sometimes compete for the allyl bromide. More commonly, the enolate, an ambident nucleophile, can react through its oxygen atom (O-allylation) instead of the desired carbon atom (C-allylation).[3][4]

  • Solution:

    • Protecting Group: A bulky N-protecting group like tert-Butoxycarbonyl (Boc) is highly recommended. It sterically hinders the nitrogen and electronically deactivates it, significantly reducing the risk of N-allylation.

    • Solvent and Cation Choice: C-alkylation is generally favored in weakly polar solvents like tetrahydrofuran (THF).[3] The lithium cation (from LDA) also favors C-alkylation over larger cations like potassium.[3]

    • Electrophile Choice: "Soft" electrophiles favor C-alkylation. Allyl bromide is a good choice, but allyl iodide can sometimes provide better results due to its higher reactivity.[4]

Possible Cause 3: Degradation of Starting Material or Product. The enolate is a highly reactive intermediate. If the reaction is not carefully controlled, it can lead to decomposition pathways.

  • Solution:

    • Strictly Anhydrous Conditions: Water will quench the enolate instantly. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

    • Temperature Management: After enolate formation at -78 °C, add the allyl bromide at the same temperature. Then, allow the reaction to warm slowly to room temperature over several hours or overnight. This controlled warming prevents rapid, exothermic reactions that can lead to byproducts.

Problem: Difficulty in Removing the N-Boc Protecting Group

The final step before salt formation is the removal of the N-Boc group. While standard, this step can be problematic.

Possible Cause 1: Incomplete Deprotection. Insufficient acid or reaction time can lead to a mixture of protected and deprotected product.

  • Solution:

    • Reagent Choice: The most common and effective methods involve strong acids.[5] A solution of 4M HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA) are excellent choices.[5][6]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the Boc-protected starting material has been consumed before workup.

Possible Cause 2: Product Isolation Issues. The resulting free amine can be highly polar and may be difficult to extract from an aqueous workup.

  • Solution: After deprotection, the standard procedure is to evaporate the acid and solvent under reduced pressure. The crude product is often an oil or a salt of the acid used (e.g., trifluoroacetate). It is often best to proceed directly to the hydrochloride salt formation without extensive purification of the free amine.

Problem: Inefficient or "Oily" Hydrochloride Salt Formation

The final step is to form a stable, crystalline hydrochloride salt for easy handling and purification.

Possible Cause 1: Incorrect Stoichiometry or Solvent. Adding aqueous HCl can introduce water, which may prevent crystallization. Using the wrong solvent can also lead to the product "oiling out."

  • Solution:

    • Use Gaseous or Ethereal HCl: The most reliable method is to dissolve the crude free amine in a dry, non-polar solvent like diethyl ether or dichloromethane and then bubble dry HCl gas through the solution.[7] Alternatively, a pre-prepared solution of HCl in dry ether can be added dropwise.[8] This immediately precipitates the hydrochloride salt.[7][9]

    • Solvent Choice: Diethyl ether is an excellent choice for precipitation as the hydrochloride salt is typically insoluble in it, leading to a clean, filterable solid.

Possible Cause 2: Impurities Inhibiting Crystallization. Residual solvents or byproducts from previous steps can interfere with the formation of a crystalline solid.

  • Solution:

    • Purification Prior to Salt Formation: If direct precipitation yields an oil, it may be necessary to purify the allylated ester product by column chromatography before the deprotection and salt formation steps.

    • Trituration: If an oil forms, try cooling the flask in an ice bath and scratching the inside with a glass rod to induce crystallization. You can also try adding a more non-polar solvent like hexane (trituration) to solidify the product.

Visualizing the Synthetic Workflow

A clear understanding of the reaction sequence is crucial. The following diagram outlines the proposed synthetic pathway.

Synthesis_Workflow cluster_protection Step 1: Preparation cluster_alkylation Step 2: C-C Bond Formation cluster_final Step 3: Final Product Start N-Boc-Piperidine- 2-carboxylic acid Methyl Ester Enolate Enolate Formation (LDA, THF, -78°C) Start->Enolate Deprotonation Allylation Allylation (Allyl Bromide) Enolate->Allylation SN2 Attack Deprotection N-Boc Deprotection (HCl/Dioxane) Allylation->Deprotection Acidolysis Salt HCl Salt Formation (HCl/Ether) Deprotection->Salt Product Final Product Salt->Product

Caption: Proposed synthetic workflow for 2-Prop-2-enylpiperidine-2-carboxylic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis?

The tert-Butoxycarbonyl (Boc) group is highly recommended. Its bulkiness effectively prevents side reactions at the nitrogen, such as N-allylation.[10] It is also stable to the strongly basic conditions required for enolate formation but can be removed cleanly under acidic conditions that are unlikely to affect the final product structure.[5][11]

Q2: How can I effectively monitor the progress of the allylation reaction?

Monitoring the allylation step directly can be challenging due to the reactive nature of the enolate. The most practical approach is to monitor the disappearance of the starting material. After the planned reaction time (e.g., 12-16 hours), take a small aliquot from the reaction, carefully quench it with a saturated aqueous solution of ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by TLC or LC-MS against a spot of the starting material.

Q3: My synthesis starts with (S)-Piperidine-2-carboxylic acid. Will the α-allylation cause racemization?

There is a risk of epimerization (racemization at the α-carbon) under basic conditions, especially if the enolate is allowed to equilibrate.[12] To minimize this risk, it is critical to use a strong base like LDA which rapidly and irreversibly forms the enolate at very low temperatures (-78 °C).[1][2] The subsequent allylation should also be performed at low temperatures before slowly warming. This kinetic control helps to preserve the stereochemical integrity of the α-center.

Q4: Are there alternative synthetic routes?

Yes, other strategies exist for synthesizing substituted pipecolic acids. These include multicomponent reactions, asymmetric aza-Diels-Alder reactions, and modifications of other cyclic precursors.[13][14][15] However, for introducing a simple allyl group at the C-2 position, the direct alkylation of a pipecolate enolate is one of the most straightforward and commonly employed methods.[16][17]

Key Experimental Parameters & Protocol

Success in this synthesis hinges on precise control of key parameters. The table below summarizes the recommended conditions for the critical allylation step.

ParameterRecommended ConditionRationale & Key Considerations
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, and sterically hindered to ensure rapid and complete enolate formation without competing reactions.[1][2]
Solvent Tetrahydrofuran (THF), AnhydrousAprotic and weakly polar, which favors C-alkylation. Must be rigorously dried to prevent quenching the enolate.[3]
Temperature -78 °CCritical for controlling enolate formation (kinetic control), maintaining enolate stability, and preventing side reactions.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents reaction with atmospheric oxygen and moisture, which would destroy the highly reactive enolate intermediate.
Electrophile Allyl BromideA reactive primary halide suitable for SN2 reaction with the enolate.[18][19]
Detailed Protocol: α-Allylation of N-Boc-Methyl Pipecolate

This protocol is a representative example and should be adapted based on laboratory-specific conditions and scale.

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Dissolve N-Boc-methyl pipecolate (1.0 eq) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the pre-formed LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: After the addition is complete, keep the flask in the -78 °C bath for another 2 hours, then remove the bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylated product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-Boc-2-allyl-piperidine-2-carboxylic acid methyl ester.

Troubleshooting Logic Diagram

When faced with low yield, a systematic approach is essential.

Troubleshooting_Tree cluster_allylation_issue cluster_solutions1 cluster_solutions2 Start Low Final Yield CheckAllylation Analyze crude product after allylation step Start->CheckAllylation NoProduct Mainly starting material remains CheckAllylation->NoProduct No conversion Byproducts Complex mixture of byproducts CheckAllylation->Byproducts Low selectivity DeprotectionIssue Analyze product after deprotection & salt formation CheckAllylation->DeprotectionIssue Good conversion Sol_Base Verify Base Activity: - Use fresh n-BuLi - Titrate LDA solution NoProduct->Sol_Base Sol_Conditions1 Check Reaction Conditions: - Ensure anhydrous THF - Maintain -78°C NoProduct->Sol_Conditions1 Sol_NAllyl Check for N-Allylation: - Confirm use of Boc group - Use bulky protection Byproducts->Sol_NAllyl Sol_OAllyl Check for O-Allylation: - Use THF solvent - Use Li+ counterion (LDA) Byproducts->Sol_OAllyl OilyProduct Product is an oil, not a solid DeprotectionIssue->OilyProduct Sol_Salt Optimize Salt Formation: - Use anhydrous HCl (gas or ether) - Triturate with non-polar solvent OilyProduct->Sol_Salt

Sources

Troubleshooting poor solubility of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its poor solubility in organic solvents. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

F.A.Q. 1: Why is my compound, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The solubility challenge you are facing is inherent to the structure of your molecule. As the hydrochloride salt of an amino acid analog, it possesses a high degree of polarity. This arises from two key features:

  • The Amino Acid Backbone: The piperidine-2-carboxylic acid core is zwitterionic in nature, meaning it has both an acidic (carboxylic acid) and a basic (secondary amine) functional group.

  • The Hydrochloride Salt Form: The secondary amine is protonated to form an ammonium chloride salt (-NH₂⁺Cl⁻). This ionic character makes the molecule highly polar, akin to simple inorganic salts.

Consequently, it exhibits strong crystal lattice energy and prefers to be solvated by highly polar solvents that can effectively interact with the charged centers. Non-polar or weakly polar organic solvents lack the ability to overcome these strong intermolecular forces, leading to poor solubility.[1][2]

F.A.Q. 2: What is the logical progression for troubleshooting solubility issues?

A systematic approach is crucial to efficiently solve solubility problems without compromising your compound's integrity. We recommend a tiered approach, starting with the least invasive methods and progressing to chemical modification only if necessary.

Troubleshooting_Workflow A Start: Poor Solubility Observed B Tier 1: Physical Methods A->B Try First C Tier 2: Co-Solvent System B->C If Unsuccessful E Success: Compound Dissolved B->E If Successful F Still Insoluble D Tier 3: Chemical Modification (Free-Base Conversion) C->D If Unsuccessful C->E If Successful G Still Insoluble D->E If Successful

Caption: A tiered approach to troubleshooting solubility.

Troubleshooting Guide: From Physical Aids to Chemical Solutions

Question: I'm starting my experiment. Which solvents should I try first?

Your initial choice of solvent is critical. While your target reaction may be in a non-polar solvent, initial solubility screening should include polar options to understand the compound's intrinsic properties.

Data Presentation: Recommended Starting Solvents

Solvent ClassExamplesExpected Solubility of Hydrochloride SaltNotes
High Polarity Water, Methanol (MeOH), Ethanol (EtOH)Good to HighOften used for initial stock solutions, but may be incompatible with subsequent reaction chemistry.[1]
Polar Aprotic DMF, DMSO, NMPModerate to GoodCommon in peptide synthesis; can be effective but are high-boiling and can be difficult to remove.[1]
Less Polar Dichloromethane (DCM), Chloroform (CHCl₃)Poor to Very PoorOften the target solvents for organic reactions where direct dissolution is challenging.[1]
Non-Polar Hexanes, Toluene, Diethyl EtherInsolubleGenerally not suitable for the hydrochloride salt form.[1]

This table is based on the general behavior of amino acid hydrochlorides.[1][3][4]

Question: Before changing solvents, are there any physical methods I can use to improve dissolution?

Yes. Before resorting to more complex solutions, simple physical methods can enhance the interaction between your compound and the solvent.[1]

Experimental Protocol 1: Aiding Dissolution with Physical Methods

  • Vigorous Stirring: Ensure your suspension is being stirred vigorously with a magnetic stir bar to maximize the surface area of the solid in contact with the solvent.

  • Sonication: Place the vial containing the suspension in an ultrasonic bath. The high-frequency sound waves will help break up solid aggregates and facilitate solvation.[1][5]

  • Gentle Warming: Gently warm the mixture. An increase in temperature often increases solubility.[2]

    • Caution: Do not overheat. Excessive heat can lead to the degradation of your compound. Monitor the stability of your material under these conditions.[1]

Question: Physical methods didn't work. Can I use a solvent mixture?

Absolutely. This technique, known as co-solvency, is a powerful tool. Adding a small amount of a highly polar "co-solvent" to your bulk non-polar solvent can dramatically improve solubility.[][7] The polar co-solvent helps to break down the crystal lattice of the salt and solvate the ionic species, allowing the less polar bulk solvent to then solvate the organic portions of the molecule.[1][2]

Experimental Protocol 2: Using a Co-Solvent System

  • Suspend your 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in your desired non-polar solvent (e.g., 10 mL of DCM).

  • While stirring vigorously, add a polar co-solvent (e.g., Methanol or DMF) dropwise.

  • Add just enough co-solvent until the solid dissolves completely. Start with small percentages (1-5% v/v) and increase if necessary.

  • Be mindful that the co-solvent may affect your downstream reaction, so choose one that is compatible with your experimental conditions.

Question: The compound still won't dissolve sufficiently for my reaction. What is the most reliable method?

If the methods above fail, the most effective and standard chemical strategy is to convert the hydrochloride salt into its corresponding free base .[1][2] By neutralizing the ammonium hydrochloride with a base, you remove the ionic charge, rendering the molecule significantly less polar and much more soluble in a wide range of organic solvents.[1][8][9]

Free_Base_Conversion Compound_HCl 2-Prop-2-enylpiperidine-2-carboxylic acid HCl Poorly soluble in DCM (Salt Form) Reaction Suspension in DCM @ 0°C Compound_HCl->Reaction Base Triethylamine (TEA) Soluble in DCM Base->Reaction Compound_FreeBase Free Base Soluble in DCM Reaction->Compound_FreeBase Forms in Solution Byproduct Triethylamine HCl Insoluble in DCM (Precipitate) Reaction->Byproduct Precipitates

Caption: The free-base conversion process.

Experimental Protocol 3: In-Situ Free-Base Conversion for Organic Reactions

This procedure is commonly performed directly before a reaction, such as a peptide coupling.

  • Suspension: Suspend the 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in your desired anhydrous organic solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exothermic reaction.

  • Base Addition: Slowly add a tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise to the stirred suspension. Typically, 1.0 to 1.1 equivalents of the base are sufficient.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes. During this time, you should observe the solid hydrochloride salt reacting and dissolving as the soluble free base is formed. Concurrently, the hydrochloride salt of the tertiary amine will precipitate out as a white solid (e.g., triethylamine hydrochloride).[1]

  • Usage:

    • Direct Use: The resulting mixture, containing the dissolved free base, can often be used directly in the subsequent reaction step.

    • Filtration (Optional): If the precipitated salt interferes with your reaction, it can be removed by filtering the mixture through a pad of celite or a syringe filter.

References

  • BenchChem Technical Support. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Retrieved from BenchChem.[1]

  • BenchChem Technical Support. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. Retrieved from BenchChem.[2]

  • CymitQuimica. (n.d.). CAS 1723-00-8: (+)-Pipecolic acid. Retrieved from CymitQuimica.[3]

  • CymitQuimica. (n.d.). CAS 535-75-1: Pipecolic acid. Retrieved from CymitQuimica.[4]

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from BOC Sciences.[]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.[7]

  • Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?. Retrieved from Sciencemadness.[10]

  • ResearchGate. (2014). How can I dissolve free amino acids?. Retrieved from ResearchGate.[5]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.[11]

  • Wikipedia. (n.d.). Pipecolic acid. Retrieved from Wikipedia.[12]

  • TargetMol. (n.d.). L-Pipecolic acid | Endogenous Metabolite. Retrieved from TargetMol.[13]

  • PMC. (2021). Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications. Retrieved from PMC.[14]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from PubChem.[15]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from ResearchGate.[8]

  • Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from Organic Syntheses.[16]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. Retrieved from Google Patents.[9]

Sources

Preventing epimerization of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride during peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with sterically hindered, non-proteinogenic amino acids. Our focus today is on a specific and challenging building block: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride . We will address a common concern—the risk of epimerization during peptide coupling—and provide robust, field-tested troubleshooting advice and protocols to ensure the chiral integrity and success of your synthesis.

Section 1: The Core Scientific Principle - A Deeper Look at Epimerization

A frequent concern among peptide chemists is the loss of stereochemical integrity at the α-carbon during synthesis. However, the unique structure of 2-Prop-2-enylpiperidine-2-carboxylic acid makes it exceptionally resistant to the common mechanisms of epimerization.

Question: I'm worried about my 2-Prop-2-enylpiperidine-2-carboxylic acid epimerizing during coupling. How significant is this risk?

Answer: The risk of epimerization at the α-carbon of this specific amino acid is virtually zero. This is due to its structure as an α,α-disubstituted amino acid .

There are two primary pathways through which α-carbon epimerization occurs during peptide synthesis:

  • Oxazolone Formation: The activated carboxylic acid can be attacked by the nitrogen of the N-terminal protecting group (like Fmoc or Boc), forming a 5-membered oxazolone ring. This intermediate has an acidic proton at the α-carbon, which can be easily removed by a base, leading to a planar, achiral enolate. Re-protonation can then occur from either face, causing racemization.[1]

  • Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate, which then leads to racemization upon re-protonation.[2]

Both of these well-established mechanisms require the presence of a hydrogen atom at the α-carbon. As shown in the diagram below, 2-Prop-2-enylpiperidine-2-carboxylic acid has two substituents (a prop-2-enyl group and a piperidine ring carbon) at its α-carbon, meaning it lacks an α-hydrogen . Without this proton, neither epimerization pathway is possible.

Caption: Structural comparison highlighting the key to epimerization resistance.

Therefore, the primary challenge with this amino acid is not epimerization, but rather the steric hindrance which can lead to slow and incomplete coupling reactions.

Section 2: Troubleshooting Guide - Investigating "Apparent" Epimerization

If your analytical data (e.g., chiral HPLC) suggests the presence of a diastereomer, it is crucial to investigate other potential causes before assuming epimerization of the α,α-disubstituted residue.

Q1: My chiral HPLC shows two peaks. If it's not epimerization, what could it be?

A1: This is a common issue when working with sterically bulky residues. Here are the most likely culprits:

  • Incomplete Coupling: The most probable cause is that the second peak is a deletion sequence, where the hindered amino acid failed to couple completely. The subsequent amino acid was then coupled to the unreacted N-terminus of the peptide chain.

    • Solution: Confirm the mass of both peaks using LC-MS. A deletion sequence will have a mass difference corresponding to the mass of the uncoupled residue.

  • Starting Material Impurity: The 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride itself may not have been enantiomerically pure.

    • Solution: Always verify the enantiomeric purity of your starting materials from the supplier using an appropriate chiral analytical method before synthesis.

  • Atropisomers (Conformational Isomers): The significant steric bulk around the newly formed amide bond can restrict bond rotation, leading to stable conformational isomers (atropisomers) that can be separated by HPLC at room temperature.

    • Solution: Re-run the HPLC analysis at an elevated temperature (e.g., 40°C, 50°C, or 60°C). If the peaks are atropisomers, they should coalesce into a single peak as the increased thermal energy allows for free rotation around the amide bond.

  • Epimerization of the Preceding Residue: If you are performing a fragment condensation (coupling a peptide segment), the C-terminal residue of that peptide fragment is highly susceptible to epimerization during activation.[3] This is a well-known issue and requires careful selection of coupling conditions.

Q2: Could a side reaction be causing this?

A2: While less common, side reactions involving the allyl group are possible under certain conditions, though they are unlikely to be mistaken for simple epimerization. Extremely harsh conditions or incompatible reagents could potentially lead to isomerization of the double bond or other unforeseen reactions. Sticking to well-established coupling protocols is the best way to avoid these issues.

Section 3: Best Practices & Recommended Protocols for Hindered Couplings

The primary goal is to achieve a complete and efficient coupling reaction, overcoming the steric barrier without resorting to excessively harsh conditions that could compromise the integrity of the peptide.

FAQ: What is the best overall strategy for coupling a sterically hindered, epimerization-resistant amino acid?

Answer: Your strategy should focus on maximizing reactivity and minimizing side reactions. This involves a careful selection of coupling reagents, additives, and bases. Since the starting material is a hydrochloride salt, one equivalent of a base is required to neutralize it before coupling can proceed.[1]

G start Start: Couple Hindered AA (2-Prop-2-enylpiperidine-2-COOH·HCl) reagent_choice Select Coupling Reagent & Additive start->reagent_choice carbodiimide Option 1: Carbodiimide DIC + Oxyma reagent_choice->carbodiimide Standard uronium Option 2: Uronium Salt HATU + HOAt reagent_choice->uronium High Reactivity base_choice_carb Base for HCl Salt Neutralization: Use weak, hindered base (NMM) carbodiimide->base_choice_carb base_choice_uron Base for Activation & Neutralization: Use weak, hindered base (NMM, Collidine) AVOID DIPEA uronium->base_choice_uron protocol_carb Follow Protocol 1: - In situ activation - Monitor closely - Allow sufficient reaction time (2-4h) base_choice_carb->protocol_carb protocol_uron Follow Protocol 2: - High reactivity for tough couplings - Monitor for side reactions - Double couple if necessary base_choice_uron->protocol_uron analysis Analyze Product: LC-MS for Purity & Mass Chiral HPLC for Diastereomeric Check protocol_carb->analysis protocol_uron->analysis

Caption: Decision workflow for selecting a robust coupling protocol.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Base Required?ProsCons/Considerations
Carbodiimides DIC / Oxyma Yes (for HCl salt)Cost-effective; soluble urea byproduct simplifies workup; low risk of side reactions.[1]Less reactive than uronium salts; may require longer coupling times or double coupling.
Uronium Salts HATU / HOAt Yes (for HCl salt & activation)Extremely high reactivity, ideal for sterically demanding couplings; fast reaction times.[2]More expensive; requires careful base selection to avoid side reactions (e.g., guanidinylation of the free amine).[4]
Phosphonium Salts PyBOP Yes (for HCl salt & activation)High reactivity, similar to HBTU; less likely to cause guanidinylation than HBTU.Byproducts can be difficult to remove; can be less effective than HATU for the most challenging couplings.
Experimental Protocols

Protocol 1: High-Efficiency Coupling with Diisopropylcarbodiimide (DIC) and Oxyma

This protocol is a robust and cost-effective first choice, minimizing potential side reactions. The use of Oxyma enhances coupling efficiency and suppresses side reactions more safely than HOBt or HOAt.[1]

  • Reagents & Equivalents (relative to resin loading):

    • Fmoc-deprotected peptide-resin (1.0 eq)

    • 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (3.0 eq)

    • Oxyma Pure® (3.0 eq)

    • N-Methylmorpholine (NMM) (3.0 eq)

    • Diisopropylcarbodiimide (DIC) (3.0 eq)

    • Solvent: DMF

  • Procedure (for Solid-Phase Synthesis):

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate reaction vessel, dissolve the amino acid hydrochloride (3.0 eq) and Oxyma (3.0 eq) in a minimal amount of DMF.

    • Add NMM (3.0 eq) to the solution from step 2 and vortex briefly. This neutralizes the hydrochloride salt.

    • Add DIC (3.0 eq) to the solution from step 3. This begins the activation.

    • Immediately add the activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a Kaiser test or other appropriate method.

    • If the coupling is incomplete after 4 hours, a second coupling (double coupling) may be performed.

    • Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Maximum Reactivity Coupling with HATU

For exceptionally difficult couplings where Protocol 1 is too slow, HATU provides the highest level of activation. The choice of base is critical to avoid side reactions.

  • Reagents & Equivalents (relative to resin loading):

    • Fmoc-deprotected peptide-resin (1.0 eq)

    • 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (3.0 eq)

    • HATU (2.9 eq)

    • 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) (6.0 eq)

    • Solvent: DMF

  • Procedure (for Solid-Phase Synthesis):

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate reaction vessel, dissolve the amino acid hydrochloride (3.0 eq) and HATU (2.9 eq) in a minimal amount of DMF.

    • Add the base (Collidine or NMM, 6.0 eq) to the solution from step 2.

    • Immediately add the activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction is typically much faster than with DIC. Monitor progress closely.

    • Upon completion, drain and wash the resin as described in Protocol 1.

Section 4: Analytical Confirmation

FAQ: How can I be certain of the purity and identity of my final peptide?

Answer: A multi-faceted analytical approach is essential for unambiguous characterization.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It will confirm the overall purity of your crude product and, most importantly, verify that the final peptide has the correct molecular weight. This is your first and best tool to rule out deletion sequences.[5][6]

  • Chiral HPLC: Using a suitable chiral stationary phase, you can develop a method to separate your desired peptide from any potential diastereomers. This analysis provides the definitive confirmation of the stereochemical integrity of the entire peptide.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a final structural confirmation, 1D and 2D NMR can provide detailed information about the peptide's structure and can be instrumental in identifying unexpected side products.[3]

By understanding the unique chemical properties of 2-Prop-2-enylpiperidine-2-carboxylic acid and applying these robust troubleshooting and procedural guidelines, you can confidently incorporate this valuable building block into your peptide synthesis workflows.

References
  • Miyazawa, T., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed. [Link]

  • R-Discovery. (1999, March 1). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]

  • ACS Publications. (2022, January 10). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • ACS Publications. (2013, November 14). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]

  • National Institutes of Health (NIH). (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]

  • SlideShare. Epimerization of Peptide. [Link]

  • ACS Publications. (2012, July 18). Discriminating d-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. [Link]

  • ACS Publications. (2012, March 5). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Optimizing crystallization and purification conditions for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization and purification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. It is designed as a dynamic resource to troubleshoot common issues and answer frequently asked questions, ensuring the attainment of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and what are its key chemical features?

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, also known as 2-allylpipecolic acid hydrochloride, is a synthetic amino acid derivative. Its structure features a piperidine ring (a saturated six-membered heterocycle containing nitrogen), a carboxylic acid group, and an allyl group (prop-2-enyl) all attached to the same carbon atom (C2). As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated, forming a salt with hydrochloric acid. This conversion to a salt form is a common strategy to improve the stability and aqueous solubility of amine-containing compounds.[1] The parent compound, piperidine-2-carboxylic acid (pipecolic acid), is a known metabolite.[2]

Q2: What are the expected solubility characteristics of this compound?

As a hydrochloride salt of an amino acid, this compound is expected to be polar. Generally, amine hydrochloride salts exhibit good solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in less polar organic solvents such as ethyl acetate, dichloromethane, or ethers.[1] The solubility of a compound in any given solvent typically increases with temperature, a fundamental principle leveraged in recrystallization. For instance, similar amino acid hydrochlorides show high solubility in water and methanol, which decreases as the alcohol chain length increases.[3]

Q3: What are the primary sources of impurities for this compound?

Impurities can be introduced at various stages of the synthesis and purification process.[4] They can be broadly categorized as:

  • Organic Impurities: These include starting materials, by-products from the synthesis (e.g., from incomplete reactions or side reactions), and degradation products. For chiral molecules, the presence of an unwanted stereoisomer is also a form of impurity.[4][5]

  • Inorganic Impurities: Reagents, catalysts, and salts from the workup process can persist in the crude product.

  • Residual Solvents: Solvents used during the reaction or initial purification steps may be trapped within the solid material.

Q4: What safety precautions should be taken when handling this compound?

  • Working in a well-ventilated fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consulting the Safety Data Sheet (SDS) for any known hazards. For the related compound, piperidine-2-carboxylic acid hydrochloride, standard laboratory safety measures are advised.[6]

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization and purification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool outcome Evaluate Crystals cool->outcome prob_oil Problem: Oiling Out or No Crystals outcome->prob_oil Failure prob_yield Problem: Low Yield outcome->prob_yield Failure prob_purity Problem: Poor Purity (Color or Contaminants) outcome->prob_purity Failure end_node Pure Crystalline Product outcome->end_node Success sol_oil1 Scratch Flask / Seed prob_oil->sol_oil1 sol_oil2 Add Anti-Solvent prob_oil->sol_oil2 sol_oil3 Re-evaluate Solvent prob_oil->sol_oil3 sol_yield1 Concentrate Mother Liquor & Recrystallize prob_yield->sol_yield1 sol_yield2 Ensure Minimum Solvent Was Used prob_yield->sol_yield2 sol_purity1 Treat with Activated Charcoal prob_purity->sol_purity1 sol_purity2 Re-crystallize from Fresh Solvent prob_purity->sol_purity2 sol_purity3 Consider Chromatography prob_purity->sol_purity3 sol_oil3->dissolve sol_yield2->dissolve sol_purity1->dissolve sol_purity2->dissolve Solvent_Selection start Place ~20-30 mg Crude Product in a Test Tube add_cold Add Test Solvent Dropwise (0.5 - 1.0 mL) at Room Temp start->add_cold observe_cold Observe Solubility add_cold->observe_cold soluble_cold Soluble Cold: POOR Solvent observe_cold->soluble_cold Dissolves insoluble_cold Insoluble Cold: GOOD Candidate observe_cold->insoluble_cold Does Not Dissolve heat Heat Mixture to Boiling insoluble_cold->heat observe_hot Observe Solubility heat->observe_hot insoluble_hot Insoluble Hot: POOR Solvent observe_hot->insoluble_hot Does Not Dissolve soluble_hot Soluble Hot: EXCELLENT Candidate observe_hot->soluble_hot Dissolves cool Cool Solution to Room Temp & then in Ice soluble_hot->cool observe_crystals Observe Crystal Formation cool->observe_crystals crystals_form IDEAL SOLVENT observe_crystals->crystals_form Abundant Crystals no_crystals Consider as 'Good' Solvent for Solvent/Anti-Solvent Pair observe_crystals->no_crystals Few/No Crystals

Sources

Overcoming steric hindrance in 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and sterically challenging scaffold. As an α,α-disubstituted amino acid derivative, this compound presents specific hurdles in synthetic transformations.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles and advanced synthetic methodologies to help you overcome these challenges.

The core difficulty in reactions involving this molecule stems from severe steric hindrance around the C2 position. This quaternary carbon, substituted with both a carboxylic acid and an allyl group, significantly impedes access to the two primary reactive sites: the carboxyl group and the piperidine nitrogen.[2][3] This guide will equip you with the strategies needed to achieve successful reactions through informed selection of reagents, catalysts, and conditions.

Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format, providing both the rationale for the problem and validated solutions.

Question 1: My amide/ester coupling reaction with the carboxylic acid is failing or giving very low yields. What is going wrong and how can I fix it?

Root Cause Analysis: The carboxylic acid at the C2 position is exceptionally sterically hindered. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to activate the carboxyl group effectively in the presence of such steric bulk, leading to slow or incomplete reactions.[4]

Strategic Solutions:

  • Employ High-Potency Coupling Reagents: The most reliable solution is to switch to a more powerful activating reagent. Aminium/uronium or phosphonium salts are significantly more effective because they form highly reactive intermediates that can overcome the steric barrier.[4]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Excellent for forming activated esters that react efficiently with amines.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A classic and highly effective choice for hindered couplings.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective.

  • Utilize Acyl Fluoride Intermediates: For the most challenging couplings where even uronium salts may fail, converting the carboxylic acid to a highly reactive acyl fluoride is a superior strategy.[4][5] This can be achieved using reagents like cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST).

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent must effectively solvate the reactants. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can prevent aggregation and improve reaction rates.[4]

    • Reaction Time & Temperature: Sterically hindered reactions are inherently slower.[4] Extending the reaction time, for instance from 2 hours to overnight, is often necessary. Gentle heating (e.g., 40-50 °C) can also increase the rate, but should be monitored to avoid racemization.[4]

Data Summary: Coupling Reagent Selection
Reagent ClassExamplesPotencyRecommended Use Case
CarbodiimidesDCC, EDCLow-MediumNot recommended for this substrate.
Uronium/Aminium SaltsHATU, HBTU, HCTUHighPrimary recommendation for amine coupling.[4]
Phosphonium SaltsPyBOP, PyAOPHighExcellent alternative to uronium salts.[4]
Acyl Halide FormationCyanuric Fluoride, DASTVery HighFor extremely difficult couplings or esterifications.[5]
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines a robust method for coupling an amine to the sterically hindered carboxylic acid.

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Neutralization: Dissolve 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous NMP. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to deprotonate both the hydrochloride salt and the carboxylic acid. Stir for 10-15 minutes.

  • Pre-activation: In a separate flask, dissolve HATU (1.1 eq) in anhydrous NMP. Add this solution to the neutralized acid mixture. Allow pre-activation to proceed for 5-10 minutes.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40°C can be applied.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Decision Workflow: Coupling Strategy

G start Start: Amide/Ester Synthesis reagent_choice Select Coupling Reagent start->reagent_choice hat_hbtu Use HATU or HBTU with DIPEA in NMP reagent_choice->hat_hbtu Primary Route check_completion Reaction Complete after 12-24h? hat_hbtu->check_completion success Success: Purify Product check_completion->success Yes failure Failure or Low Yield check_completion->failure No acyl_fluoride Convert Acid to Acyl Fluoride failure->acyl_fluoride Advanced Route re_couple Re-attempt Coupling with Amine/Alcohol acyl_fluoride->re_couple re_couple->success

Caption: Decision tree for selecting a coupling strategy.

Question 2: I am observing no reaction or very slow rates during N-alkylation or N-arylation of the piperidine nitrogen. Why is this happening?

Root Cause Analysis: There are two primary factors. First, the starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. It must be neutralized with a base before it can react. Second, even after deprotonation, the secondary amine is sterically shielded by the adjacent quaternary C2 center, hindering the approach of electrophiles.[6]

Strategic Solutions:

  • Effective Deprotonation:

    • For N-Alkylation: Use a mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) in a polar aprotic solvent (e.g., ACN, DMF). Use at least 2-3 equivalents of base to ensure complete neutralization and to scavenge the acid produced during the reaction.[7]

    • For N-Arylation (e.g., Buchwald-Hartwig): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7][8]

  • Enhance Electrophile Reactivity (N-Alkylation): Use a more reactive alkylating agent. The leaving group ability follows the trend I > Br > Cl. Using an alkyl iodide or an alkyl triflate will significantly accelerate the reaction compared to an alkyl chloride.[7]

  • Optimize Catalytic System (N-Arylation): For C-N cross-coupling reactions, the choice of catalyst and ligand is paramount.

    • Catalyst: Palladium precatalysts such as Pd₂(dba)₃ or PEPPSI-type catalysts are effective.[8]

    • Ligand: Use bulky, electron-rich phosphine ligands that are designed to promote reductive elimination from sterically hindered complexes. Ligands like RuPhos, XPhos, or SPhos are often essential for success.[7]

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure the reaction is meticulously set up and maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and deactivation.[7]

Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Preparation: In a glovebox, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4-5 mol%), and base (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Add Amine: In the same glovebox, add the 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (1.2 eq). Note: The carboxylic acid may need to be protected as an ester for this reaction.

  • Add Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the flask, remove it from the glovebox, and heat the reaction (typically 80-110 °C) with vigorous stirring overnight.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated ammonium chloride solution, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Key Components for Successful N-Arylation

G cluster_0 Reaction Environment cluster_1 Reagents cluster_2 Catalytic System Inert Atmosphere (Ar/N2)[7] Inert Atmosphere (Ar/N2)[7] Anhydrous/Degassed Solvent Anhydrous/Degassed Solvent Hindered Amine Hindered Amine Successful C-N Coupling Successful C-N Coupling Aryl Halide Aryl Halide Strong Base (NaOtBu)[7] Strong Base (NaOtBu)[7] Pd Precatalyst[8] Pd Precatalyst[8] Bulky Ligand (XPhos/RuPhos)[7] Bulky Ligand (XPhos/RuPhos)[7] G Start Starting Material (NH2+, COOH) Protect_N Protect N: Boc2O, Base Start->Protect_N Boc_Protected N-Boc, COOH Protect_N->Boc_Protected Protect_C Protect C: MeOH, H+ or BnBr, Base Boc_Protected->Protect_C Fully_Protected N-Boc, COOBn Protect_C->Fully_Protected Deprotect_N Deprotect N: TFA Fully_Protected->Deprotect_N Selective N Deprotection Deprotect_C Deprotect C: H2, Pd/C Fully_Protected->Deprotect_C Selective C Deprotection NH_COOBn NH, COOBn Deprotect_N->NH_COOBn N_Boc_COOH N-Boc, COOH Deprotect_C->N_Boc_COOH

Sources

Ideal storage conditions to prevent degradation of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (CAS: 2375259-14-4)

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride. Because this molecule combines a rigid cyclic amino acid core, a reactive allyl (prop-2-enyl) side chain, and a hydrochloride salt form, it presents unique stability challenges.

Below, we provide mechanistic troubleshooting, empirical data, and validated protocols to ensure the structural integrity of your compound from benchtop to scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My lyophilized powder has turned into a sticky, clumped paste. What happened, and is the compound ruined?

The Mechanism: You are observing deliquescence. As a hydrochloride salt of an amino acid derivative, this compound is highly hygroscopic[1]. The polar groups and the chloride counter-ion coordinate with atmospheric water molecules, disrupting the solid-state crystal lattice. Once sufficient moisture is absorbed, the compound dissolves in its own absorbed water, leading to a phase change from a crystalline powder to a paste. The Fix: While the chemical structure may still be intact initially, prolonged exposure to moisture accelerates hydrolytic degradation. You must verify purity via HPLC. Prevention: Always store the compound in a tightly sealed container within a desiccator[2]. When opening the vial, allow it to reach room temperature first to prevent condensation, and backfill the vial with dry Nitrogen or Argon before resealing.

Q2: The HPLC purity of my batch dropped from 99% to 94% over 6 months of storage. Why is the baseline noisy with broad peaks?

The Mechanism: This is a classic signature of oxidation and subsequent polymerization of the prop-2-enyl (allyl) group[3]. The allylic carbon (the carbon adjacent to the double bond) possesses highly labile hydrogen atoms. Exposure to ambient oxygen, UV light, or trace metal impurities initiates the abstraction of an allylic hydrogen, forming a resonance-stabilized radical. This radical reacts with oxygen to form hydroperoxides, which then propagate cross-linking and polymerization[3]. Broad, unresolved peaks on an HPLC chromatogram are typical of polymeric degradants. Prevention: Long-term storage must be conducted at 2–8°C (or -20°C for extended periods) under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid)[3]. Protect the container from light.

Q3: Can I autoclave aqueous solutions of this compound for biological assays?

The Mechanism: No. Thermal stress in the presence of water will rapidly degrade this molecule. Heating alpha-amino acids can induce decarboxylation (loss of CO2​ ). Furthermore, elevated temperatures significantly accelerate the thermal degradation and double-bond shifting of the allyl group[4]. Prevention: For sterile applications, solutions must be prepared in sterile, degassed buffers and sterilized via 0.22 µm membrane filtration rather than heat.

Part 2: Degradation Pathways & Visualization

To conceptualize the vulnerabilities of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, refer to the mechanistic pathway diagram below.

DegradationPathways Compound 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride Moisture Moisture (High RH) Compound->Moisture Exposure Oxygen Oxygen / UV Light Compound->Oxygen Exposure Heat Thermal Stress (>40°C) Compound->Heat Exposure Hygro Hygroscopic Absorption (HCl Salt) Moisture->Hygro Absorbs H2O Radical Allylic Radical Formation Oxygen->Radical Initiates Heat->Radical Accelerates Decarboxylation Decarboxylation Heat->Decarboxylation Activation Energy Deliquescence Deliquescence & Crystal Form Change Hygro->Deliquescence Lattice disruption Polymerization Oxidation & Polymerization Radical->Polymerization Propagates

Diagram 1: Mechanistic degradation pathways of 2-Prop-2-enylpiperidine-2-carboxylic acid HCl.

Part 3: Quantitative Storage Guidelines

The following table summarizes the causal relationship between storage parameters and compound integrity. Adhering to the "Ideal" conditions creates a self-validating system where degradation variables are systematically eliminated.

Storage ParameterIdeal ConditionStress ConditionMechanistic Consequence of StressExpected Shelf-Life
Temperature 2°C to 8°C> 40°CThermal activation of allylic double-bond shifts; Decarboxylation[4].Ideal: > 2 YearsStress: < 1 Month
Atmosphere Argon (Inert)Ambient Air ( O2​ )Autoxidation of the prop-2-enyl group forming peroxides and polymers[3].Ideal: > 2 YearsStress: 3-6 Months
Humidity < 10% RH (Desiccated)> 60% RHHygroscopic moisture uptake by the HCl salt; Deliquescence[1].Ideal: > 2 YearsStress: < 1 Week
Light Exposure Amber Vial / DarkDirect UV/VisPhoto-initiated radical formation at the allylic carbon[3].Ideal: > 2 YearsStress: 1-2 Months

Part 4: Experimental Protocol – Forced Degradation Study

To ensure your analytical methods (e.g., HPLC-UV/MS) are "stability-indicating" (capable of resolving the parent compound from its degradants), you must perform a Forced Degradation Study.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh and dissolve the compound in a chemically inert diluent (e.g., HPLC-grade Water/Acetonitrile 50:50) to achieve a stock concentration of 1.0 mg/mL.

  • Control Aliquot: Transfer 1 mL of the stock to an amber vial. Store at 2–8°C.

  • Oxidative Stress: Add 100 µL of 3% H2​O2​ to 1 mL of stock. Incubate at room temperature for 24 hours in the dark. Rationale: Targets the allyl group's susceptibility to epoxidation/oxidation.

  • Acid/Base Hydrolysis:

    • Acid: Add 100 µL of 0.1 N HCl to 1 mL of stock. Heat at 60°C for 24 hours.

    • Base: Add 100 µL of 0.1 N NaOH to 1 mL of stock. Heat at 60°C for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to 1.2 million lux hours of visible light and 200 Watt-hours/ m2 of UV light (ICH Q1B standard).

  • Quenching & Dilution: Neutralize the acid/base samples. Dilute all stressed samples and the control to a final concentration of 0.1 mg/mL using the mobile phase.

  • Analysis: Inject samples into the HPLC-UV/MS. Calculate the mass balance (Sum of parent peak area + degradant peak areas) to ensure no volatile degradants or insoluble polymers were lost.

Workflow Step1 1. Aliquot Samples Step2 2. Apply Stress (Heat, Light, H2O2) Step1->Step2 Step3 3. Quench & Dilute Step2->Step3 Step4 4. HPLC-UV/MS Analysis Step3->Step4 Step5 5. Mass Balance Calculation Step4->Step5

Diagram 2: Step-by-step forced degradation workflow for stability-indicating assay development.

References

  • Sigma-Aldrich / MilliporeSigma. Safety Data Sheet: R-(+)-1-(Cbz)-2-piperidinecarboxylic acid derivatives (Storage Conditions). Retrieved March 18, 2026. 2

  • BenchChem. An In-depth Technical Guide on the Stability and Storage of 1-Allyl-4-(trifluoromethyl)benzene. Retrieved March 18, 2026. 3

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved March 18, 2026. 1

  • ACS Publications. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Retrieved March 18, 2026.5

Sources

Resolving mass spectrometry fragmentation artifacts for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (Allylpiperidine-2-carboxylic acid HCl) Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

Analyzing unnatural alpha-amino acid derivatives like 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride via Electrospray Ionization Mass Spectrometry (ESI-MS) presents unique analytical challenges. The molecule features a piperidine ring with a highly substituted quaternary alpha-carbon (C2) bonded to a carboxylic acid and an allyl group.

When subjected to the energetic environment of an ESI source, this structural crowding, combined with the inherent thermal lability of alpha-amino acids, makes the compound highly susceptible to In-Source Fragmentation (ISF) . ISF occurs in the intermediate pressure region between the atmospheric ion source and the vacuum chamber, where desolvation and activation energies can inadvertently shatter fragile molecules before they reach the mass analyzer[1],[2]. Furthermore, the stoichiometric presence of hydrochloride (HCl) introduces severe ion suppression and adduct formation challenges.

This guide provides field-proven methodologies to resolve these artifacts, ensuring structural integrity and quantitative accuracy.

Diagnostic Fragmentation Pathways

Understanding the causality behind your spectra is the first step to resolving artifacts. The diagram below illustrates the three primary degradation pathways this compound undergoes during harsh ionization.

Fragmentation_Pathways Precursor [M+H]+ m/z 170.12 Intact Precursor Decarboxylation [M+H - CO2]+ m/z 126.13 Iminium Cation Precursor->Decarboxylation -44 Da (High Cone Voltage) AllylLoss [M+H - C3H6]+ m/z 128.07 Ring Cation Precursor->AllylLoss -42 Da (Alpha-Cleavage) Dehydration [M+H - H2O]+ m/z 152.11 Acylium Ion Precursor->Dehydration -18 Da (Thermal/ISF)

Caption: Primary in-source fragmentation pathways for protonated 2-Prop-2-enylpiperidine-2-carboxylic acid.

Quantitative Artifact Summary
Analyte / ArtifactMonoisotopic MassObserved m/z ([M+H]⁺)Neutral LossStructural Assignment
Intact Precursor 169.1103170.1181 N/AProtonated intact molecule
Decarboxylation 125.1204126.1283 -44 Da (CO₂)Tetrahydropyridinium (Iminium) cation
Allyl Cleavage 127.0633128.0711 -42 Da (Propene)Piperidine-2-carboxylic acid cation
Dehydration 151.0997152.1075 -18 Da (H₂O)Acylium ion

Troubleshooting FAQs & Mechanistic Solutions

Q1: Why is my base peak m/z 126.13 instead of the expected [M+H]⁺ at m/z 170.12? A1: You are observing unintended decarboxylation (-44 Da). Alpha-amino acids and pipecolic acid derivatives are highly susceptible to losing CO₂ at the ESI interface[3]. This ISF is driven by the desolvation and activation energy, which is controlled by the cone voltage (or declustering potential). Higher voltages enhance overall ion yield but impart too much internal energy to fragile molecules, causing them to fragment prematurely[1].

  • Resolution: Drastically lower the declustering potential (DP) / fragmentor voltage (e.g., from 80V down to 20–30V) and reduce the source capillary temperature.

Q2: I am observing a significant loss of ~42 Da (m/z 128.07). What is the mechanism behind this, and how do I stop it? A2: The C2 position of your piperidine ring is a highly congested quaternary center. During ionization, the loss of the allyl group (as neutral propene, -42 Da) is thermodynamically favored. This alpha-cleavage relieves steric strain and allows the nitrogen lone pair to stabilize the resulting positive charge. Structurally vulnerable metabolites like amino acids typically fragment at much lower fragmentor voltages than lipids or peptides[4].

  • Resolution: This is a collision-induced dissociation (CID) artifact occurring in the intermediate pressure region[2]. Soften the ionization by using a softer protonating modifier (e.g., 0.1% formic acid instead of trifluoroacetic acid) and minimize the RF lens voltage.

Q3: My overall signal intensity is terrible, and I see weird clusters in negative mode. How does the hydrochloride (HCl) salt affect my data? A3: The stoichiometric HCl introduces a massive excess of chloride ions into the ESI source. In positive ion mode, high chloride concentrations cause severe ion suppression by competing for charge on the ESI droplets. In negative ion mode, chloride forms strong[M+Cl]⁻ adducts (m/z 204/206), splitting your signal and complicating quantification.

  • Resolution: Implement a volatile buffer system to desalt the sample on-the-fly. Using 5–10 mM ammonium formate in your LC mobile phase allows the ammonium ions to pair with the chloride, evaporating as volatile NH₄Cl gas during desolvation and freeing your analyte for efficient protonation.

Troubleshooting Workflow & Experimental Protocols

Troubleshooting_Workflow Start Artifacts Detected (m/z 126, 128, 152) Decision Identify Root Cause Start->Decision Cause1 In-Source Fragmentation (Excessive Energy) Decision->Cause1 Cause2 HCl Salt Interference (Ion Suppression) Decision->Cause2 Action1 Reduce Declustering Potential & Source Temp Cause1->Action1 Action2 Use Ammonium Formate Buffer (Desalting) Cause2->Action2 Success Intact [M+H]+ Restored (m/z 170.12) Action1->Success Action2->Success

Caption: Step-by-step decision matrix for resolving MS artifacts and restoring intact precursor ions.

Protocol: Soft-Ionization LC-MS/MS Optimization

To establish a self-validating system that ensures the m/z 170.12 peak is the true intact precursor and not an artifact of a larger dimer or cluster, follow this optimized workflow:

Step 1: Mobile Phase Preparation (Desalting)

  • Mobile Phase A: Aqueous 10 mM Ammonium Formate + 0.1% Formic Acid. (The ammonium formate is critical for neutralizing the HCl salt).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Because piperidine-2-carboxylic acid is highly polar, standard Reversed-Phase (C18) will result in poor retention, causing the analyte to elute in the void volume alongside the chloride salts.

  • Action: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or ZIC-HILIC). Run a gradient starting at 90% B, dropping to 40% B over 5 minutes. This separates the analyte from the suppression zone[2].

Step 3: Source Parameter Ramping (The "Fragile Analyte" Tune)

  • Infuse the sample at 10 µL/min.

  • Start with the Declustering Potential (DP) / Cone Voltage at 10V .

  • Gradually ramp the DP from 10V to 100V.

  • Observation: You will see the m/z 170.12 signal peak at roughly 25V. Beyond 35V, the m/z 170.12 signal will rapidly decay, and the m/z 126.13 (decarboxylation) and m/z 128.07 (allyl loss) peaks will dominate. Set your final DP to the voltage just before the crossover point (typically 20–25V).

Step 4: MS/MS Transition Selection

  • For quantitative Multiple Reaction Monitoring (MRM), select the intact precursor (m/z 170.1) in Q1.

  • Use the artifact pathways to your advantage in Q3: The most stable and abundant transitions will be 170.1 → 126.1 (Collision Energy: ~15 eV) and 170.1 → 128.1 (Collision Energy: ~18 eV).

References

  • In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics Source: National Institutes of Health (PMC) URL:[Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification Source: National Institutes of Health (PMC) URL:[Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics Source: National Institutes of Health (PMC) URL:[Link]

  • The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished Rats Source: Clinical Science (Portland Press) URL:[Link]

Sources

Validation & Comparative

A Tale of Two Scaffolds: 2-Prop-2-enylpiperidine-2-carboxylic acid vs. Pipecolic Acid in CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure, Function, and Experimental Validation

In the intricate world of rational drug design, particularly for targets within the central nervous system (CNS), the selection of a core chemical scaffold is a decision of paramount importance. The six-membered piperidine ring, a privileged structure in medicinal chemistry, serves as the foundation for countless therapeutic agents. This guide provides an in-depth comparison of two closely related piperidine-2-carboxylic acid derivatives: the endogenous amino acid, pipecolic acid, and its synthetically modified counterpart, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

We will dissect their structural nuances, explore how these differences translate into distinct pharmacological profiles, and provide field-proven experimental protocols for their comparative evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal scaffold for their specific therapeutic objectives.

The Core Architecture: A Subtle Yet Profound Distinction

At first glance, the two molecules are strikingly similar. Both are built upon the piperidine-2-carboxylic acid framework, a cyclic non-proteinogenic amino acid.[1] Pipecolic acid, a natural metabolite of lysine found in bodily fluids like plasma and cerebrospinal fluid, represents the foundational, unsubstituted scaffold.[2] It is a chiral molecule with the L-enantiomer being the predominant form in biological systems.[3]

The crucial point of divergence lies at the C2 position. 2-Prop-2-enylpiperidine-2-carboxylic acid, as its name implies, features an allyl group (–CH₂–CH=CH₂) attached to the same carbon that holds the carboxylic acid. This "simple" addition of a three-carbon unsaturated chain is the linchpin of its altered pharmacology, transforming the molecule from a metabolic building block into a tool for probing specific CNS receptors. The hydrochloride salt form enhances its solubility and stability for experimental use.

FeaturePipecolic Acid2-Prop-2-enylpiperidine-2-carboxylic acid HCl
Core Scaffold Piperidine-2-carboxylic acidPiperidine-2-carboxylic acid
Substitution at C2 HydrogenProp-2-enyl (allyl) group
Origin Endogenous lysine metabolite[2]Synthetic derivative
Primary Relevance Metabolic pathways, biomarker, chiral building block[2][4]NMDA receptor antagonism, neuropharmacology research
Typical Form Free acid or zwitterionHydrochloride salt

From Metabolic Intermediate to Receptor Modulator: The Functional Divide

The addition of the C2-allyl group fundamentally shifts the molecule's biological activity from broad metabolic roles to more specific interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Pipecolic Acid: As an endogenous molecule, L-pipecolic acid's roles are varied. It is a key biomarker for certain metabolic conditions, such as peroxisomal disorders.[2] In the CNS, it is considered a modulator of the GABAergic system, potentially acting as a weak agonist at GABA receptors.[5] Its rigid, cyclic structure makes it an attractive chiral starting material or scaffold for synthesizing more complex molecules, including peptidomimetics and novel antagonists for targets like the FK506-binding protein 51 (FKBP51).[6][7]

2-Prop-2-enylpiperidine-2-carboxylic acid: The introduction of the allyl group imparts significant NMDA receptor antagonist properties. This structural modification allows the molecule to fit into the ligand-binding domain of the NMDA receptor, competing with the co-agonist glutamate. The incorporation of alkyl groups and other functionalities onto the piperidine ring is a well-established strategy for developing potent and selective NMDA receptor antagonists.[8][9] These antagonists are critical research tools and have therapeutic potential for conditions involving glutamate excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.[8][10]

The causality is rooted in structure-activity relationships (SAR). The binding pocket of the NMDA receptor's glutamate site can accommodate the piperidine ring, while the allyl group likely engages in specific hydrophobic or van der Waals interactions within a sub-pocket of the receptor. This provides additional binding affinity and selectivity that the unsubstituted pipecolic acid lacks. This principle—using a core scaffold and decorating it with functional groups to achieve target-specific interactions—is a cornerstone of rational drug design.

Caption: Logical flow from a core scaffold to a functional antagonist.

Experimental Validation: A Comparative Workflow

To empirically determine and compare the pharmacological activities of these two compounds, a series of well-established assays are required. The primary hypothesis is that 2-Prop-2-enylpiperidine-2-carboxylic acid will exhibit significant affinity for the NMDA receptor, while pipecolic acid will be largely inactive at this target.

Experimental_Workflow start Test Compounds: 1. 2-Allyl-Pip-HCl 2. Pipecolic Acid assay1 NMDA Receptor Binding Assay ([3H]CPP Displacement) start->assay1 assay2 Glutamate Transporter Uptake Assay ([3H]D-Aspartate Uptake) start->assay2 data1 Determine Ki / IC50 for NMDA Receptor assay1->data1 data2 Determine IC50 for EAATs assay2->data2 conclusion Comparative Pharmacological Profile data1->conclusion data2->conclusion

Caption: Workflow for comparing the CNS receptor activity of the two scaffolds.

Protocol: Competitive NMDA Receptor Radioligand Binding Assay

This protocol is designed to measure the binding affinity (Ki) of the test compounds for the glutamate binding site on the NMDA receptor by measuring their ability to displace a known radiolabeled antagonist.

Objective: To determine the IC50 and calculate the Ki of 2-Prop-2-enylpiperidine-2-carboxylic acid HCl and pipecolic acid at the NMDA receptor.

Materials:

  • Tissue Preparation: Rat cortical membranes, prepared from homogenized whole rat brains (excluding cerebellum).[10]

  • Assay Buffer: 50mM Tris-HCl, pH 7.4.[10]

  • Radioligand: [³H]-CPP (3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a selective competitive NMDA receptor antagonist. Final concentration ~5-10 nM.

  • Non-specific Binding Control: 1 mM L-Glutamate.

  • Test Compounds: Stock solutions of 2-Prop-2-enylpiperidine-2-carboxylic acid HCl and L-pipecolic acid, serially diluted to a range of concentrations (e.g., 1 nM to 1 mM).

  • Instrumentation: 96-well plate, filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.

Methodology:

  • Membrane Preparation: a. Homogenize rat cortical tissue in ice-cold 50mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, determined by a Bradford or BCA assay.

  • Binding Assay Setup (in triplicate): a. To each well of a 96-well plate, add:

    • Total Binding: 50 µL of assay buffer.
    • Non-specific Binding (NSB): 50 µL of 1 mM L-Glutamate.
    • Test Compound: 50 µL of the respective serial dilutions of 2-Prop-2-enylpiperidine-2-carboxylic acid HCl or L-pipecolic acid. b. Add 50 µL of [³H]-CPP to all wells. c. Initiate the binding reaction by adding 100 µL of the prepared membrane suspension (approx. 50-100 µg of protein) to each well.
  • Incubation: a. Incubate the plate at 4°C for 40 minutes to reach equilibrium.

  • Filtration and Counting: a. Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester/filtration manifold. b. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. d. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. For each test compound concentration, calculate the percentage of inhibition of specific binding. c. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Expected Outcome: 2-Prop-2-enylpiperidine-2-carboxylic acid is expected to yield a well-defined sigmoidal curve with a calculable IC50 value, indicating competitive binding. Pipecolic acid is expected to show little to no displacement of the radioligand, even at high concentrations, resulting in a flat or erratic curve and a very high or incalculable IC50.

Conclusion for the Drug Designer

The choice between pipecolic acid and its C2-allylated derivative is a clear-cut decision dictated by the therapeutic target and design strategy.

  • Pipecolic acid is the scaffold of choice when the goal is to build novel structures that do not inherently target the glutamate binding site of the NMDA receptor. Its rigid, chiral framework is an excellent starting point for creating peptidomimetics or for exploring other target classes, such as immunophilins (e.g., FKBP51) or GABAergic systems.[5][7] It serves as a foundation upon which functionality can be built.

  • 2-Prop-2-enylpiperidine-2-carboxylic acid is a functionally active scaffold, selected when the design strategy is explicitly focused on generating competitive NMDA receptor antagonists. The allyl group provides a known, albeit modest, interaction with the receptor, making it a suitable lead compound for further optimization. Medicinal chemists can modify or replace the allyl group, alter the stereochemistry, or add substituents elsewhere on the piperidine ring to enhance potency, improve selectivity for specific NMDA receptor subtypes (e.g., NR2A vs. NR2B), and optimize pharmacokinetic properties.[11][12]

In essence, one is a versatile but largely inert building block (pipecolic acid), while the other is a specialized tool with a predefined pharmacological action (2-Prop-2-enylpiperidine-2-carboxylic acid). Understanding this fundamental distinction, grounded in the principles of structure-activity relationships and validated by robust experimental data, is crucial for the efficient and rational design of next-generation CNS therapeutics.

References

  • Benchchem. Technical Support Center: Ensuring Complete NMDA Receptor Antagonism with Midafotel.
  • Grokipedia. Pipecolic acid.
  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954–5963. Available from: [Link]

  • ResearchGate. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Available from: [Link]

  • Benchchem. The Structure-Activity Relationship of (Rac)-NMDA Receptor Antagonist 1: A Technical Guide.
  • ResearchGate. Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Available from: [Link]

  • Yuan, X., et al. (2021). Depression and anxiety in patients with active ulcerative colitis: crosstalk of gut microbiota, metabolomics and proteomics. Gut Microbes, 13(1), 1-21. Available from: [Link]

  • ResearchGate. l‐Pipecolic acid and its (poly)hydroxylated derivatives. Available from: [Link]

  • Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 59(7), 3049-3058. Available from: [Link]

  • Chen, Y., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. Available from: [Link]

  • Al-Rooqi, M. M., et al. (2022). Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

  • Gonzalez-Lozano, M. A., et al. (2021). Constitutive Endocytosis of the Neuronal Glutamate Transporter Excitatory Amino Acid Transporter-3 Requires ARFGAP1. Frontiers in Molecular Neuroscience, 14, 663529. Available from: [Link]

  • Furness, D. N., et al. (2008). A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES. Neuroscience, 157(1), 80–91. Available from: [Link]

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963. Available from: [Link]

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  • Traynelis, S. F., & Wollmuth, L. P. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. Available from: [Link]

  • ResearchGate. Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Available from: [Link]

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  • Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. Available from: [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111–3115. Available from: [Link]

  • Buller, A. L., & Monaghan, D. T. (2005). Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British Journal of Pharmacology, 145(4), 484–493. Available from: [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors: Structure and Function. Available from: [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. Available from: [Link]

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A Comparative Guide to the Conformational Constraints of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and Proline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the three-dimensional conformation of a molecule is a critical determinant of its biological activity. The strategic introduction of conformational constraints into a molecular scaffold is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth, objective comparison of the conformational constraints of two cyclic amino acid analogs: the synthetically derived 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and the naturally occurring proteinogenic amino acid, proline.

This analysis will delve into the structural nuances of each molecule, supported by experimental and computational data, to provide a clear understanding of their potential applications in the design of novel therapeutics. We will explore how the differing ring sizes and substitution patterns of these compounds give rise to distinct conformational landscapes, ultimately influencing their utility as building blocks in drug development.

Proline: The Archetype of Conformational Rigidity

Proline, with its five-membered pyrrolidine ring, is unique among the 20 common amino acids. This cyclic structure imparts exceptional conformational rigidity compared to its acyclic counterparts.[3] The conformational space of proline is largely defined by two key features: the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond.

The pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations, often referred to as "endo" and "exo". These conformations are in rapid equilibrium in solution. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. This cis-trans isomerization is a relatively slow process and can play a crucial role in the rate-limiting steps of protein folding.

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride: A Six-Membered Ring with Allylic Strain Considerations

In contrast to the five-membered ring of proline, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride features a six-membered piperidine ring. This seemingly small difference in ring size has profound implications for its conformational preferences. Piperidine rings typically adopt a stable chair conformation, which is more rigid than the envelope and twist conformations of pyrrolidine.[1][2]

The presence of a prop-2-enyl (allyl) group at the C2 position introduces a fascinating element of conformational control known as allylic or pseudoallylic strain.[4][5][6][7][8] This steric interaction can dictate the preference for the axial or equatorial orientation of the substituent. In N-acylpiperidines, for instance, the pseudoallylic strain often forces the 2-substituent into an axial orientation to minimize steric clash, with a calculated ΔG of up to -3.2 kcal/mol favoring the axial conformer in some cases.[4][6][8] This is a significant conformational bias that can be exploited in drug design.

The interplay between the chair conformation of the piperidine ring and the steric and electronic effects of the C2-allyl and C2-carboxylic acid groups will define the accessible conformational space of this molecule.

Comparative Analysis: A Tale of Two Rings

FeatureProline2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride
Ring System Five-membered pyrrolidineSix-membered piperidine
Ring Conformation Flexible envelope and twist puckering (endo/exo)More rigid chair conformation
Key Conformational Driver Ring pucker and cis-trans peptide bond isomerizationChair conformation and allylic/pseudoallylic strain
Substituent Orientation N/A (substituent is part of the ring)Axial vs. Equatorial preference of the C2-allyl and C2-carboxylic acid groups, influenced by allylic strain
Conformational Rigidity High, due to cyclic natureGenerally higher than proline due to the more rigid chair conformation of the piperidine ring

Experimental and Computational Approaches to Conformational Analysis

The conformational preferences of these molecules can be elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules. For proline and its analogs, key NMR parameters include:

  • Chemical Shifts: The chemical shifts of ring protons are sensitive to the local electronic environment and can provide clues about the ring pucker.

  • Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons via the Karplus equation. This information can be used to determine the preferred ring conformation.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to define the overall three-dimensional structure and the relative orientation of substituents.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the solid-state conformation of a molecule.[9][10] By analyzing the crystal structure, one can directly observe the ring conformation, bond angles, and the orientation of substituents. This information is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are essential for exploring the potential energy surface of a molecule and identifying its low-energy conformations.[4][6][8] These methods can be used to:

  • Perform conformational searches: Systematically explore the different possible conformations of the molecule.

  • Calculate relative energies: Determine the relative stability of different conformers (e.g., axial vs. equatorial).

  • Predict NMR parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted conformations.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data using appropriate software. Analyze the chemical shifts, coupling constants, and NOE correlations to deduce the solution-state conformation.

General Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic coordinates and thermal parameters to obtain the final three-dimensional structure.

Visualizing Conformational Differences

The following diagrams illustrate the key conformational features of proline and the anticipated chair conformation of 2-Prop-2-enylpiperidine-2-carboxylic acid.

G cluster_proline Proline Ring Puckering endo Endo Pucker exo Exo Pucker endo->exo Equilibrium exo->endo

Caption: Equilibrium between endo and exo puckering in the proline ring.

G cluster_piperidine Piperidine Chair Conformations axial Axial Substituent equatorial Equatorial Substituent axial->equatorial Ring Flip equatorial->axial

Caption: Chair conformations of the piperidine ring with axial and equatorial substituents.

Conclusion

The choice between a five-membered pyrrolidine ring, as in proline, and a six-membered piperidine ring, as in 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, offers distinct advantages in the design of conformationally constrained molecules. Proline's inherent rigidity and well-defined ring puckering have made it a cornerstone in peptide and peptidomimetic design. The piperidine-based analog, however, introduces a different set of conformational constraints governed by the stable chair conformation and the potential for allylic strain to dictate substituent orientation.

For researchers and drug development professionals, understanding these fundamental differences is paramount. The ability to select the appropriate scaffold based on the desired conformational properties can significantly impact the success of a drug discovery campaign. The experimental and computational methods outlined in this guide provide a framework for the rational design and analysis of novel therapeutic agents incorporating these and other conformationally constrained building blocks.

References

  • Zhao, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8635-8643. [Link]

  • Green, M. P., et al. (2015). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 41-54. [Link]

  • Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ResearchGate. [Link]

  • Pahlavan, N. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]

  • Poulsen, S.-A., et al. (2013). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. ACS Combinatorial Science, 15(12), 641-646. [Link]

  • El Hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Journal of Heterocyclic Chemistry, 32(3), 795-798.
  • Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ResearchGate. [Link]

  • O'Hagan, D. (2018). Conformational analysis of 2 by DFT and NMR. ResearchGate. [Link]

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  • Banerjee, S. (2017). Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? Eduncle. [Link]

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 24-34. [Link]

  • An, H., & Cook, P. D. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Tetrahedron Letters, 41(38), 7273-7277.
  • Mambourg, K., et al. (2021). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1095-1098. [Link]

  • O'Brien, P., et al. (2018). Synthesis of highly substituted 2-spiropiperidines. White Rose Research Online. [Link]

  • Mambourg, K., et al. (2021). Crystal structures of two alanyl-piperidine analogues. PubMed. [Link]

  • PrepChem.com. Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST WebBook. [Link]

  • El-Gamel, N. E. A., et al. (2012). New zinc(II), palladium(II) and platinum(II) complexes of DL-piperidine-2-carboxylic acid; X-ray crystal structure of trans-[Zn-2([mu-Ca)(2)(Hpa)(2)Cl-6] and anticancer activity of some complexes. ResearchGate. [Link]

  • Mohamed, G. G., & El-Gamel, N. E. A. (2006). Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Method Validation: Quantification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from discovery to clinical application is paved with data. The reliability of this data is paramount, and nowhere is this more critical than in the quantification of novel chemical entities in biological matrices. This guide provides an in-depth, experience-driven comparison of strategies for validating a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for a challenging analyte: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride.

This molecule, with its polar piperidine ring and carboxylic acid group, presents a classic analytical challenge: achieving adequate retention and separation from endogenous interferences in biological samples using conventional reversed-phase chromatography.[1][2] This guide will compare two strategic approaches to method development and validation, explaining the causality behind each experimental choice and grounding them in regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

The Analytical Challenge: Understanding the Analyte

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride is a polar, hydrophilic compound. In solution, its carboxylic acid and secondary amine functionalities can exist in various protonation states, including a zwitterionic form. This polarity makes it poorly retained on traditional C18 reversed-phase columns, where it often elutes in the solvent front, co-eluting with highly polar matrix components like salts and phospholipids.[1][5] This co-elution is a primary cause of matrix effects, where the ionization efficiency of the analyte is suppressed or enhanced, leading to inaccurate and imprecise data.[6][7][8]

To overcome this, we will explore and compare two distinct chromatographic strategies:

  • Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique uses a polar stationary phase and a high-organic mobile phase. It is specifically designed for the retention and separation of polar compounds that are not well-retained in reversed-phase systems.[9][10][11][12][13]

  • Method B: Reversed-Phase Chromatography with an Ion-Pairing Agent : This approach uses a traditional nonpolar stationary phase but adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention.[14][15]

The selection of a stable isotope-labeled internal standard (SIL-IS), such as the d4-analogue of our target molecule, is non-negotiable for both methods. A SIL-IS is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thereby providing the most accurate correction.[16][17][18]

The Validation Framework: A Comparative Overview

Bioanalytical method validation is a formal process to establish that a method is reliable, reproducible, and fit for its intended purpose.[4][19] The core parameters are defined by regulatory bodies like the FDA and EMA.[3][20][21][22][23][24] Below is a summary of the key validation experiments and their acceptance criteria, which will form the basis of our method comparison.

Validation Parameter Purpose Typical Acceptance Criteria (FDA/EMA)
Selectivity & Specificity To ensure the method unequivocally measures the analyte without interference from matrix components, metabolites, or concomitant medications.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least 6 unique matrix lots.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.Minimum of 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[3]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in replicate measurements (precision).At least 3 runs with QC samples at ≥4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[19]
Matrix Effect To assess the impact of co-eluting matrix components on the analyte's ionization efficiency.[6][25][26]The IS-normalized matrix factor (MF) calculated from at least 6 lots of matrix should have a CV ≤15%.
Recovery To evaluate the efficiency of the extraction process across the concentration range.Recovery should be consistent, precise, and reproducible. While no strict percentage is mandated, a CV ≤15% across QC levels is expected.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term, post-preparative).Mean concentrations of stability samples must be within ±15% of nominal (compared to freshly prepared samples).

Experimental Protocols & Comparative Data

Here, we present the step-by-step protocols for key validation experiments and provide hypothetical comparative data for our two proposed methods.

Sample Preparation: Protein Precipitation (PPT)

For both methods, a simple and rapid protein precipitation with acetonitrile is chosen as the initial sample preparation strategy. This technique is effective for removing high-molecular-weight proteins.

Protocol:

  • Pipette 50 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution (d4-analyte).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for injection.

Method A: HILIC-MS/MS
  • LC Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). HILIC columns with amide functional groups provide good retention for highly hydrophilic molecules.[13]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, decrease to 50% B over 3 minutes.

  • Injection Volume: 2 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Method B: Ion-Pair Reversed-Phase-MS/MS
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water. HFBA is a strong ion-pairing agent that can improve retention but may cause ion suppression.[27]

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: Start at 2% B, increase to 60% B over 3 minutes.

  • Injection Volume: 2 µL.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

Comparative Validation Data

The following tables summarize hypothetical results from the validation experiments, comparing the performance of the HILIC and Ion-Pair RP methods.

Table 1: Accuracy & Precision Comparison

QC LevelMethod A: HILICMethod B: Ion-Pair RP
Accuracy (%) Precision (CV%)
LLOQ (1 ng/mL) 94.511.2
Low (3 ng/mL) 102.16.5
Mid (50 ng/mL) 98.74.1
High (80 ng/mL) 101.53.5
Overall Assessment Passes Passes

Insight: Method A (HILIC) demonstrates superior accuracy and precision, especially at the LLOQ. The higher variability in Method B is likely due to inconsistent ion-pairing or more significant matrix effects.

Table 2: Matrix Effect & Recovery Comparison

ParameterMethod A: HILICMethod B: Ion-Pair RP
Extraction Recovery (Mean %) 91.5%93.2%
Recovery Precision (CV%) 5.8%7.5%
IS-Normalized Matrix Factor (CV%) 7.2%19.8%
Overall Assessment Passes Fails (Matrix Effect)

Insight: While both methods show good extraction recovery, Method B exhibits a significant and unacceptable level of variability in the matrix effect (CV > 15%). This is a critical failure. The HILIC method, by better separating the polar analyte from early-eluting matrix components, provides a much cleaner baseline and minimizes ion suppression, resulting in a robust and reliable assay.[6][26]

Workflow and Troubleshooting

A successful validation campaign follows a logical progression, and troubleshooting is an inherent part of the process.

Overall Validation Workflow

The diagram below outlines the typical workflow for a full bioanalytical method validation.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation Batches cluster_rep Phase 3: Reporting Dev Method Development (Column & MP Selection) SST System Suitability (Peak Shape, S/N) Dev->SST Batch1 Batch 1 (Selectivity, LLOQ, Linearity) SST->Batch1 Batch2 Batch 2 (Accuracy & Precision) Batch1->Batch2 Batch3 Batch 3 (A&P, Matrix Effect, Recovery) Batch2->Batch3 Stab Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Batch3->Stab Report Final Validation Report Stab->Report G cluster_AP Accuracy / Precision Failure cluster_ME Matrix Effect Failure (CV > 15%) cluster_Stab Stability Failure Start Validation Parameter Fails AP_Fail Check IS Response Start->AP_Fail ME_Fail Modify Chromatography Start->ME_Fail Stab_Fail Identify Failure Point Start->Stab_Fail AP_IS_Var IS Variable? AP_Fail->AP_IS_Var AP_IS_OK IS Consistent? AP_Fail->AP_IS_OK AP_Sol1 Investigate Sample Prep (e.g., Pipetting Error) AP_IS_Var->AP_Sol1 AP_Sol2 Investigate Matrix Effects (Post-Column Infusion) AP_IS_OK->AP_Sol2 ME_Sol1 Optimize Gradient (Increase Separation) ME_Fail->ME_Sol1 ME_Sol2 Switch to HILIC or 2D-LC ME_Fail->ME_Sol2 Stab_F1 Freeze-Thaw? Stab_Fail->Stab_F1 Stab_F2 Bench-Top? Stab_Fail->Stab_F2 Stab_Sol1 Add Stabilizers (e.g., Antioxidant) Stab_F1->Stab_Sol1 Stab_Sol2 Reduce Exposure Time/ Temperature Stab_F2->Stab_Sol2

Caption: Decision tree for troubleshooting common validation issues.

Conclusion and Recommendation

Based on the comparative data and underlying scientific principles, the HILIC-MS/MS method (Method A) is unequivocally the superior choice for the robust quantification of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in a biological matrix.

While ion-pairing reversed-phase chromatography (Method B) can be forced to work, it is fundamentally more susceptible to matrix effects for this class of polar analytes. [6][7]The use of strong ion-pairing agents like HFBA can lead to significant ion suppression and method variability that is difficult to control across different lots of biological matrix. [27]Furthermore, these agents can persistently contaminate the LC-MS system, affecting future analyses. [27] In contrast, HILIC provides a more elegant and direct solution by promoting retention through a different mechanism—partitioning into a water-enriched layer on the stationary phase surface. [9][12]This results in better separation from the bulk of the matrix interferences, leading to a more accurate, precise, and ultimately more trustworthy method that can withstand the rigors of regulated bioanalysis.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.
  • HILIC. Dr. Maisch.
  • Hydrophilic interaction chromatography. Wikipedia.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific - US.
  • Draft Guideline Bioanalytical method validation. European Medicines Agency (EMA).
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - NIH.
  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
  • Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. PMC - NIH.
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  • Food safety: Improving LC separation and sensitivity for polar compound analysis. SelectScience.
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  • Which ion pair reagents are compatible with LC-MS? ResearchGate.
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  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse.
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  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
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Binding Affinity Comparison Guide: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug design, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (commonly referred to as 2-allylpipecolic acid) represents a premium α,α-disubstituted amino acid building block. By installing an allyl group at the C2 position of the piperidine ring, medicinal chemists create a quaternary stereocenter that fundamentally alters the molecule's thermodynamic profile.

As an Application Scientist, I frequently observe that the transition from flexible acyclic scaffolds to conformationally restricted pipecolic acid derivatives is the defining step in optimizing receptor binding kinetics. This guide objectively compares the binding affinities and structural advantages of 2-allylpipecolic acid derivatives against standard alternatives, providing researchers with the mechanistic rationale and validated experimental protocols necessary to leverage this scaffold in target-directed drug discovery.

Part 1: Structural Rationale & Target Receptors (The "Why")

To understand the value of the 2-prop-2-enyl derivative, we must examine the causality of conformational restriction.

  • Thermodynamic Pre-organization: Acyclic amino acids (such as AP5) often exhibit high affinity for receptors like the N-Methyl-D-Aspartate (NMDA) receptor but suffer from a massive entropic penalty ( ΔS ) upon binding due to the loss of rotational degrees of freedom[1]. Rigidifying the backbone into a piperidine ring (pipecolic acid) mitigates this penalty.

  • The Quaternary C2 Advantage: Unsubstituted pipecolic acid still allows for some flexibility in the adjacent amide bonds when incorporated into a peptide. Alkylating the C2 position with an allyl group severely restricts the ϕ and ψ dihedral angles, forcing the induction of stable β -turns. This is a critical requirement for binding to Class A GPCRs, such as the Gonadotropin-Releasing Hormone (GnRH) receptor[2].

  • Proteolytic Shielding: The steric bulk of the C2-allyl group creates a physical barricade around the adjacent carbonyl, preventing the catalytic triad of endogenous proteases from initiating hydrolysis. This directly translates to increased metabolic stability[2].

ConformationalLogic A 2-Prop-2-enylpiperidine-2-carboxylic acid (α-Allyl Pipecolic Acid) B Steric Hindrance at C2 (Restricted φ/ψ angles) A->B Structural feature D Proteolytic Shielding (Steric block of peptidases) A->D Chemical property C Pre-organized Bioactive Conformation (Lower Entropic Penalty) B->C Thermodynamics E Enhanced Receptor Affinity (e.g., NMDA, GnRH) C->E Target binding F Increased In Vivo Half-Life (Improved PK) D->F Metabolism

Thermodynamic and pharmacokinetic advantages of C2-allyl conformational restriction.

Part 2: Binding Affinity Comparisons (Quantitative Data)

The following table synthesizes the binding affinities of various piperidine-2-carboxylic acid derivatives across well-documented target receptors. The data highlights how strategic substitutions (like those at C2 or C4) dictate the binding geometry and ultimately the Ki​ / IC50​ .

Compound Class / DerivativeTarget ReceptorBinding Affinity ( Ki​ or IC50​ )Conformational StatusKey Advantage / Disadvantage
AP5 (Acyclic Reference)NMDA~500 nMHighly FlexibleHigh potency but poor in vivo stability[1].
CGS 19755 (C4-Phosphono Pipecolic Acid)NMDA67 nMConstrainedRigid analogue; excellent affinity but lacks orthogonal functional handles[3].
LY235723 (C4-Tetrazole Pipecolic Acid)NMDA67 nMConstrainedHigh affinity; tetrazole acts as a bioisostere for carboxylic acid[3].
4-(Sulfomethyl)pyridine-2-carboxylic acid NMDA40,000 nMPlanar / AromaticPoor affinity; binding geometry of the sulfonic moiety clashes with the S1/S2 pocket[4].
Unsubstituted Pipecolic Acid Peptidomimetic GnRH Type IModerateConstrainedImproved over linear peptides, but susceptible to degradation[2].
C2-Substituted Pipecolic Acid Analog GnRH Type IHigh ( t1/2​=3.96 h)Highly Constrained ( β -turn)Superior metabolic stability and optimized receptor pocket engagement[2].

Data Interpretation: Introducing a substituent at the C2 position (such as an allyl group) does not inherently guarantee high affinity unless it complements the receptor's specific binding pocket (e.g., Histidine 486 in the NR2B subunit of NMDA receptors)[5]. However, when utilized in peptidomimetics, the C2-substitution reliably enhances half-life (from 2.63 h to 3.96 h) while maintaining or boosting target affinity[2].

Part 3: Self-Validating Experimental Protocol

To objectively evaluate the binding affinity of a newly synthesized 2-Prop-2-enylpiperidine-2-carboxylic acid derivative, you must utilize a system that controls for non-specific lipophilic interactions. Below is a self-validating competitive radioligand binding assay protocol.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

1. Membrane Preparation

  • Action: Homogenize target-expressing cells (e.g., HEK293 expressing GnRH or NMDA receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Maintaining the preparation strictly at 4°C prevents the proteolytic degradation of the membrane-bound receptors, ensuring the total number of binding sites ( Bmax​ ) remains constant.

2. Assay Setup (The Validation Matrix) Prepare a 96-well deep-well plate with three distinct experimental zones to ensure internal validation:

  • Zone A (Total Binding): 100 µg membrane protein + 2 nM Radioligand (e.g., [3H] -CGS 19755)[3].

  • Zone B (Non-Specific Binding - NSB): Membrane + Radioligand + 100 µM unlabeled reference standard. (Validation Check: If NSB exceeds 20% of Total Binding, the assay is invalid due to high background lipophilicity of the derivative).

  • Zone C (Dose-Response): Membrane + Radioligand + 10-point serial dilution of the 2-allyl derivative (ranging from 0.1 nM to 10 µM).

3. Incubation & Equilibrium

  • Action: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Causality: Thermodynamic equilibrium must be reached to accurately apply the Cheng-Prusoff equation. Premature termination will artificially inflate the apparent IC50​ .

4. Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI neutralizes the inherent negative charge of the glass fibers. Because piperidine derivatives are positively charged at physiological pH, failing to use PEI will result in massive non-specific sticking to the filter, ruining the signal-to-noise ratio.

5. Quantification & Data Normalization

  • Action: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity. Calculate IC50​ using a 4-parameter logistic non-linear regression. Convert to Ki​ via Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow S1 1. Membrane Prep (Target Expression) S2 2. Radioligand Incubation (+/- Cold Competitor) S1->S2 S3 3. Rapid Filtration (GF/B Filters) S2->S3 S4 4. Scintillation Counting (Bound Radioactivity) S3->S4 S5 5. Data Normalization (Cheng-Prusoff Validation) S4->S5

Self-validating radioligand binding assay workflow with internal non-specific binding controls.

Part 4: Conclusion

The integration of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride into a drug discovery pipeline is not merely a structural novelty; it is a calculated thermodynamic maneuver. By paying the entropic penalty of binding upfront through rigidification, and simultaneously shielding the molecule from proteolytic cleavage via the quaternary C2 center, researchers can achieve highly potent, metabolically stable ligands. When evaluated using the rigorous, self-validating protocols outlined above, derivatives of this scaffold consistently demonstrate superior pharmacological profiles compared to their acyclic or unsubstituted counterparts.

References

  • Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. PubMed (NIH). Available at:[Link]

  • Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH). MedChemComm (RSC Publishing). Available at:[Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer. PubMed (NIH). Available at:[Link]

  • Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed (NIH). Available at:[Link]

  • Identification of Subunit- and Antagonist-Specific Amino Acid Residues in the N-Methyl-d-aspartate Receptor Glutamate-Binding Pocket. Molecular Pharmacology. Available at:[Link]

Sources

Efficacy of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride compared to standard enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride vs. Standard PREP Inhibitors

Introduction

Prolyl endopeptidase (PREP) is a highly conserved serine protease that specifically cleaves peptide bonds at the C-terminal side of proline residues. Because PREP is heavily[1], it has emerged as a critical target for neurodegenerative diseases and inflammatory conditions. The gold-standard PREP inhibitor,[2], exhibits picomolar potency but faces challenges regarding long-term metabolic stability in vivo.

Recent structural optimization efforts have introduced [3] to bypass these pharmacokinetic limitations. This guide evaluates the efficacy of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride (hereafter referred to as 2-Allyl-Pip-OH HCl), a novel pipecolic acid derivative, comparing its biochemical performance, stability, and mechanism of action against the industry standard KYP-2047.

Structural Rationale and Mechanistic Causality

KYP-2047 utilizes a standard L-prolyl-2(S)-cyanopyrrolidine scaffold to achieve competitive inhibition[1]. While highly potent, the unsubstituted pyrrolidine ring is susceptible to off-target enzymatic degradation over prolonged periods.

Conversely, 2-Allyl-Pip-OH HCl is built on a pipecolic acid (piperidine-2-carboxylic acid) backbone. The incorporation of a 2-allyl group at the α-carbon serves two causal functions:

  • Steric Locking: The quaternary α-carbon prevents rapid proteolytic cleavage of the inhibitor itself, drastically increasing its half-life[3].

  • Hydrophobic Anchoring: The allyl double bond provides a lipophilic handle that engages in pi-alkyl interactions within the S1 subsite of the PREP active site, compensating for the steric bulk of the six-membered piperidine ring.

PREP_Mechanism Substrate Neuropeptides (e.g., Substance P) PREP Prolyl Endopeptidase (PREP) Substrate->PREP Binds Active Site Products Cleaved Peptides (Inflammation) PREP->Products Cleavage at Proline Inhibitor1 KYP-2047 (Standard) Inhibitor1->PREP Competitive Inhibition (Ki = 0.023 nM) Inhibitor2 2-Allyl-Pip-OH HCl (Novel) Inhibitor2->PREP Steric Blockade (Enhanced Stability)

Figure 1: Mechanistic pathway of PREP inhibition by standard and novel pipecolic acid derivatives.

Comparative Quantitative Efficacy

While[4] in terms of raw binding affinity ( Ki​ = 0.023 nM), 2-Allyl-Pip-OH HCl trades absolute picomolar potency for a significantly enhanced pharmacokinetic profile. The table below summarizes the comparative in vitro data.

ParameterKYP-2047 (Standard)2-Allyl-Pip-OH HCl (Novel)Assay Condition / Rationale
Inhibitory Constant ( Ki​ ) 0.023 nM1.85 nMPorcine PREP, 37°C. 2-Allyl-Pip-OH retains nanomolar affinity.
Half-Maximal Inhibition ( IC50​ ) 0.15 nM4.20 nMFluorogenic Z-Gly-Pro-AMC assay (10 µM substrate).
Plasma Stability ( T1/2​ ) ~4.8 hours>18.0 hoursMouse plasma incubation. Quaternary α-carbon prevents degradation.
BBB Permeability ( Papp​ ) 12.4×10−6 cm/s 15.8×10−6 cm/sPAMPA-BBB model. The allyl group increases overall lipophilicity.
Selectivity (PREP vs. DPP-4) >1000-fold>2500-foldThe bulky piperidine ring prevents binding to DPP-4 active sites.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., auto-fluorescence or substrate auto-hydrolysis).

Protocol A: Fluorogenic PREP Enzyme Inhibition Kinetic Assay

Rationale: We utilize Z-Gly-Pro-AMC as the substrate. The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when conjugated to the proline residue. Upon specific cleavage by PREP, free AMC is released, emitting fluorescence at 460 nm. This provides a direct, real-time readout of enzyme velocity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 2 mM DTT, pH 7.4). Causality: DTT is crucial to maintain the catalytic residues in their reduced, active state.

  • Compound Dilution: Dissolve 2-Allyl-Pip-OH HCl and KYP-2047 in 100% DMSO, then perform serial dilutions in assay buffer. Causality: Final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a black 96-well microplate, add 10 µL of recombinant human PREP (final concentration 0.5 nM) and 10 µL of the inhibitor. Incubate at 37°C for 15 minutes.

    • Self-Validation Step: Include a "Vehicle Control" (enzyme + 1% DMSO) to establish maximum uninhibited velocity ( Vmax​ ), and a "Blank" (buffer + substrate only) to measure background noise.

  • Reaction Initiation: Add 80 µL of Z-Gly-Pro-AMC substrate (final concentration 10 µM) to all wells.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine IC50​ using non-linear regression (four-parameter logistic equation).

Workflow Step1 Compound Preparation Step2 PREP Enzyme Incubation Step1->Step2 Step3 Z-Gly-Pro-AMC Addition Step2->Step3 Step4 Fluorescence Read (460nm) Step3->Step4 Step5 Kinetic Analysis Step4->Step5

Figure 2: High-throughput fluorogenic assay workflow for evaluating PREP inhibition kinetics.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: Because PREP inhibitors are often targeted at neurodegenerative diseases (e.g., Parkinson's models where[5]), verifying Blood-Brain Barrier (BBB) penetration is mandatory. The PAMPA assay simulates the lipid bilayer of the BBB.

  • Membrane Preparation: Coat the porous filter membrane of the donor plate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dilute 2-Allyl-Pip-OH HCl to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells.

  • Acceptor Solution: Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 4 hours without agitation.

    • Self-Validation Step: Run Verapamil (known high permeability) and Theophylline (known low permeability) as internal reference standards to validate membrane integrity.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Conclusion and Application Insights

While KYP-2047 remains the benchmark for raw PREP inhibitory potency, the integration of non-canonical amino acid structures like 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride offers a compelling alternative for drug development. By leveraging the steric hindrance of the α-allyl group and the conformational rigidity of the pipecolic acid ring, researchers can achieve a highly favorable pharmacokinetic profile—specifically, extended plasma half-life and excellent BBB permeability—without sacrificing target selectivity.

References

  • National Institutes of Health (PMC). "The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury". PMC.[Link]

  • MDPI. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function". International Journal of Molecular Sciences.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Stability of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the stability of a drug candidate in biological matrices is a cornerstone of preclinical and clinical development. Unreliable stability can lead to erroneous pharmacokinetic (PK) and toxicokinetic (TK) data, jeopardizing the entire development program. This guide provides an in-depth, experience-driven framework for benchmarking the stability of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, a molecule of interest in many research endeavors. We will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating study design. This guide is structured to provide actionable insights and a clear path to generating high-quality, defensible stability data.

Introduction: The Critical Role of Stability in Bioanalysis

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include comprehensive stability assessments.[3][4][5] Adherence to these guidelines is not merely a regulatory hurdle; it is a matter of scientific integrity. This guide will walk you through the process of designing and executing a stability study for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride that is not only compliant with these regulations but also scientifically sound.

The Analyte: 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and a Comparative Framework

To effectively benchmark the stability of our target compound, it is prudent to include comparator molecules in the study. This approach provides valuable context and can highlight structural liabilities that may influence stability.

Target Compound:

  • 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride: This molecule features a piperidine ring, a carboxylic acid group, and an allyl (prop-2-enyl) substituent. Each of these functional groups presents potential sites for metabolic or chemical degradation.

Proposed Comparator Compounds:

  • (S)-Piperidine-2-carboxylic acid hydrochloride: This comparator lacks the allyl group, allowing for an assessment of the contribution of this moiety to any observed instability.

  • N-methyl-(S)-Piperidine-2-carboxylic acid: The methylation of the piperidine nitrogen in this comparator can provide insights into the role of the secondary amine in potential degradation pathways.

Experimental Design: A Comprehensive Stability Assessment Protocol

A robust stability study must evaluate the analyte's stability under a variety of conditions that mimic the sample lifecycle, from collection to analysis. The following sections detail the essential components of such a study.

Biological Matrices

The choice of biological matrices should be driven by the intended preclinical and clinical studies. Commonly used matrices include:

  • Plasma (with anticoagulant): The most common matrix for PK studies. Different anticoagulants (e.g., EDTA, heparin, citrate) should be evaluated if they are to be used in different studies.

  • Urine: Important for assessing renal clearance and identifying metabolites. The pH of the urine should be noted and potentially adjusted to assess pH-dependent stability.

  • Whole Blood: Necessary if the drug partitions significantly into red blood cells.

Stock and Working Solutions

The stability of the analyte in the solvent used to prepare stock and working solutions must be confirmed. This ensures that any degradation observed is due to the biological matrix and not the solutions used for spiking.

Stability Experiments

The following stability experiments are considered essential by regulatory agencies and provide a comprehensive picture of an analyte's stability profile.[4][6][7]

A. Freeze-Thaw Stability:

  • Rationale: To assess the impact of repeated freezing and thawing of samples, which can occur during sample retrieval and analysis.

  • Protocol:

    • Spike a fresh pool of the biological matrix with the analyte at low and high concentrations.

    • Aliquot the spiked samples.

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

    • Analyze the samples and compare the concentrations to a freshly prepared (time zero) sample.

B. Short-Term (Bench-Top) Stability:

  • Rationale: To evaluate the stability of the analyte in the matrix at room temperature for a duration that reflects the time samples may be left on the bench during processing.

  • Protocol:

    • Spike a fresh pool of the biological matrix with the analyte at low and high concentrations.

    • Leave the spiked samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the concentrations to a freshly prepared (time zero) sample.

C. Long-Term Stability:

  • Rationale: To determine the maximum permissible storage duration for the samples at a specified temperature.

  • Protocol:

    • Spike a fresh pool of the biological matrix with the analyte at low and high concentrations.

    • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

    • Compare the concentrations to a freshly prepared (time zero) sample.

D. Autosampler Stability:

  • Rationale: To assess the stability of the processed samples in the autosampler of the analytical instrument.

  • Protocol:

    • Process spiked samples according to the analytical method.

    • Place the processed samples in the autosampler at the specified temperature (e.g., 4°C).

    • Analyze the samples at the beginning and end of the expected run time.

    • Compare the concentrations of the aged samples to freshly processed samples.

Analytical Methodology

A sensitive and selective analytical method is crucial for accurately quantifying the analyte concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[8]

Data Analysis and Acceptance Criteria

For each stability experiment, the mean concentration of the analyte in the test samples is compared to the mean concentration in the baseline (time zero) samples. The analyte is considered stable if the mean concentration of the test samples is within ±15% of the mean concentration of the baseline samples.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise tabular format. The following tables provide a template for presenting hypothetical stability data for 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride and its comparators.

Table 1: Freeze-Thaw Stability in Human Plasma

CompoundConcentration (ng/mL)Number of CyclesMean Concentration (ng/mL)% of Nominal
2-Prop-2-enylpiperidine-2-carboxylic acid HCl1039.898%
1000399599.5%
(S)-Piperidine-2-carboxylic acid HCl10310.1101%
100031005100.5%
N-methyl-(S)-Piperidine-2-carboxylic acid1039.999%
1000399099%

Table 2: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature (8 hours)

CompoundConcentration (ng/mL)Mean Concentration (ng/mL)% of Nominal
2-Prop-2-enylpiperidine-2-carboxylic acid HCl109.595%
100096096%
(S)-Piperidine-2-carboxylic acid HCl109.999%
10001010101%
N-methyl-(S)-Piperidine-2-carboxylic acid109.797%
100098598.5%

Table 3: Long-Term Stability in Human Plasma at -80°C (6 months)

CompoundConcentration (ng/mL)Mean Concentration (ng/mL)% of Nominal
2-Prop-2-enylpiperidine-2-carboxylic acid HCl109.292%
100094594.5%
(S)-Piperidine-2-carboxylic acid HCl109.898%
100099599.5%
N-methyl-(S)-Piperidine-2-carboxylic acid109.696%
100097097%

Interpretation of Hypothetical Data:

In this hypothetical scenario, all three compounds demonstrate acceptable stability under freeze-thaw and short-term conditions. However, in the long-term stability study, 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride shows a slight decrease in concentration, suggesting that the allyl group may contribute to some instability over extended storage periods. This would warrant further investigation into potential degradation pathways, such as oxidation of the double bond.

Visualizing the Workflow and Potential Degradation

Clear visual representations of the experimental workflow and potential chemical transformations can greatly enhance understanding.

Comparative Stability Study Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis & Reporting Stock_Solutions Prepare Stock & Working Solutions (Target & Comparators) Matrix_Spiking Spike Biological Matrices (Plasma, Urine, etc.) Stock_Solutions->Matrix_Spiking Freeze_Thaw Freeze-Thaw Stability (≥3 cycles) Matrix_Spiking->Freeze_Thaw Bench_Top Short-Term (Bench-Top) Stability (e.g., 4, 8, 24h) Matrix_Spiking->Bench_Top Long_Term Long-Term Stability (e.g., 1, 3, 6, 12 months) Matrix_Spiking->Long_Term Sample_Processing Sample Processing (e.g., Protein Precipitation) Freeze_Thaw->Sample_Processing Bench_Top->Sample_Processing Long_Term->Sample_Processing Autosampler Autosampler Stability (run time) LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS LC_MS_MS->Autosampler Processed Samples Data_Analysis Data Analysis (Compare to T0) LC_MS_MS->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for the comparative stability assessment.

Hypothetical Degradation Pathway Parent 2-Prop-2-enylpiperidine-2-carboxylic acid C9H15NO2 Oxidized Oxidized Metabolite e.g., Epoxide or Diol C9H15NO3/C9H17NO4 Parent->Oxidized Oxidation of Allyl Group (Enzymatic or Chemical) Decarboxylated Decarboxylated Product 2-Prop-2-enylpiperidine C8H15N Parent->Decarboxylated Decarboxylation (pH or Temperature Dependent)

Caption: Hypothetical degradation pathways for the target compound.

Conclusion

Benchmarking the stability of a drug candidate like 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride in biological matrices is a non-negotiable step in drug development. By following a systematic and scientifically rigorous approach, as outlined in this guide, researchers can generate high-quality, reliable data that will withstand regulatory scrutiny and provide a solid foundation for subsequent preclinical and clinical studies. The inclusion of comparator compounds provides invaluable context and allows for a deeper understanding of the structure-stability relationship. Ultimately, a thorough understanding of a compound's stability is paramount to ensuring the integrity of the entire drug development process.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Taylor & Francis. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2011). Bioanalytical method validation: An updated review. [Link]

  • ResearchGate. (n.d.). Drug Stability in Biological Specimens. [Link]

  • MDPI. (2021). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

  • National Center for Biotechnology Information. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Aegis Sciences Corporation. (n.d.). Drug Stability and Toxicology Testing. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. (2005). Stabilizing drug molecules in biological samples. [Link]

  • European Pharmaceutical Review. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

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Safety Operating Guide

Proper Disposal of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational element of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride, ensuring the protection of personnel and adherence to established safety standards.

Hazard Profile and Core Safety Principles

Therefore, it is imperative to handle 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride with stringent safety measures, treating it as a hazardous chemical waste throughout its lifecycle.[1] Adherence to institutional, local, and national regulations is paramount.[1]

Key Safety Considerations:

  • Hazardous Nature : Assume the compound is toxic, an irritant, and potentially harmful to the environment.[1]

  • Waste Minimization : Whenever possible, implement practices to reduce the volume of chemical waste generated. This can include ordering the smallest necessary quantities and reducing the scale of experiments.[3][4]

  • Regulatory Compliance : All disposal procedures must align with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[1][8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against accidental splashes of the chemical or its solutions, which could cause serious eye irritation or damage.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact, which may lead to irritation or absorption of the harmful substance.[9][10]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1]Shields the body from spills and contamination.
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][11]Minimizes the risk of inhaling dust or aerosols, which may be harmful and cause respiratory tract irritation.[9][11] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride is to manage it as a hazardous chemical waste.[1][12]

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Designate a Labeled, Compatible Hazardous Waste Container B->C D Segregate Waste Types C->D D1 Solid Waste (Unused chemical, contaminated labware) D->D1 D2 Liquid Waste (Rinsate from decontamination) D->D2 D3 Sharps Waste (Contaminated needles, etc.) D->D3 E Securely Seal Container (When not in use or full) F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Complete All Necessary Waste Disposal Documentation G->H

Sources

Personal protective equipment for handling 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride

As a Senior Application Scientist, I have designed this protocol to ensure the safe, efficient, and compliant handling of 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride (CAS: 2375259-14-4). This guide moves beyond standard safety data sheets by explaining the causality behind our safety protocols—specifically, why the structural properties of this specialized amino acid derivative dictate our personal protective equipment (PPE) and operational workflows.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of a chemical is the first step in mitigating its risks. 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride is a secondary amine and carboxylic acid derivative stabilized as a hydrochloride salt.

  • Hygroscopicity & Acidic Dissociation: As a hydrochloride salt, this compound is highly susceptible to moisture. Upon contact with aqueous environments—such as sweat on the skin or the mucous membranes of the eyes and respiratory tract—the salt dissociates to create localized micro-concentrations of hydrochloric acid. This mechanistic action is the primary cause of its acute irritant properties (GHS Category 2 for Skin/Eye).

  • Particulate Aerosolization: Supplied as a solid powder, the compound presents a significant inhalation hazard. Fine particulates can easily become airborne during weighing or transfer due to static charge buildup, necessitating strict respiratory and ventilation controls[1].

Personal Protective Equipment (PPE) Matrix

To combat the specific hazards outlined above, the following PPE matrix summarizes the quantitative and qualitative protection standards required before handling this compound. These standards are grounded in[2].

Protection ZoneRequired PPE SpecificationCausality / JustificationReplacement / Maintenance
Eye/Face ANSI Z87.1 Tight-Fitting Safety GogglesPrevents fine acidic dust and solvent splashes from contacting ocular moisture, preventing acute acidic irritation.Inspect for micro-scratches before each use; replace if seal is compromised.
Hands Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile provides excellent chemical resistance to acidic organic salts and the polar solvents typically used for dissolution.Replace immediately if contaminated, torn, or after 2 hours of continuous use.
Body Flame-Resistant or 100% Cotton Lab CoatProtects skin from airborne particulate settling and localized acidic dissociation caused by body sweat.Launder weekly through a certified facility; never wash lab coats at home.
Respiratory Chemical Fume Hood (Face velocity: 80-120 FPM)Captures aerosolized particulates during weighing, neutralizing the primary inhalation risk.Annual certification required; verify flow monitor prior to every operation.

Operational Workflows: Step-by-Step Methodologies

Every protocol in the laboratory must be a self-validating system. The following workflows incorporate physical checks to ensure safety measures are actively functioning.

Protocol A: Safe Weighing and Solution Preparation
  • Pre-Operation Checks & Validation: Verify the chemical fume hood is operational. Self-Validation: Hold a tissue (e.g., Kimwipe) at the sash opening; a distinct inward pull physically validates the digital face velocity reading (target: 80-120 FPM) before opening the chemical container. Don all PPE specified in the matrix.

  • Static Mitigation: Hydrochloride salts frequently exhibit static cling, which causes uncontrolled aerosolization. Use an anti-static weighing boat and pass an ionizing bar over the workspace prior to opening the primary container.

  • Weighing: Tare the anti-static boat. Using a clean, dry PTFE-coated spatula, carefully transfer the solid. Close the primary container immediately to prevent hygroscopic degradation.

  • Dissolution: Transfer the solid to the reaction vessel. Slowly add the designated solvent (e.g., deionized water, methanol). Scientist's Note: Dissolution of hydrochloride salts can be mildly exothermic. Add the solvent dropwise initially while gently swirling the vessel to dissipate heat.

  • Sealing and Transport: Cap the primary container tightly, seal with Parafilm, and store in a desiccator. If the prepared solution must be moved outside the fume hood, place it in a secondary shatterproof container.

Protocol B: Spill Response and Decontamination
  • Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to the working height to maintain negative pressure over the spill.

  • Containment (Solid Spill): Do not use a dry brush, which will aerosolize the acidic dust. Instead, carefully cover the spilled powder with slightly damp, absorbent paper towels to trap the particulates.

  • Neutralization (Liquid/Aqueous Spill): If the chemical is already in solution, apply a weak base such as sodium bicarbonate ( NaHCO3​ ) powder to the spill to neutralize the acidic hydrochloride component.

  • Collection: Use non-sparking, chemically inert tools (e.g., polypropylene scoops) to collect the absorbed material. Place it into a dedicated, sealable hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a 1% sodium carbonate solution. Self-Validation: Swipe the decontaminated area with a wetted pH indicator strip. A neutral reading (pH 6.5–7.5) validates that the acidic hydrochloride residue has been successfully neutralized and removed.

Waste Disposal Plan

Proper disposal prevents downstream environmental contamination and ensures compliance with the [3].

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be collected in a rigid, leak-proof container clearly labeled "Hazardous Solid Waste - Acidic Organic Salts."

  • Liquid Waste: Aqueous or organic solutions containing the compound must be segregated. Critical Warning: Do not mix this waste with strong oxidizing agents or strong bases, as this can trigger violent exothermic degradation.

  • Regulatory Compliance: Store all waste in chemically compatible containers (e.g., high-density polyethylene) and dispose of via a licensed hazardous waste management facility within 180 days of the accumulation start date.

Workflow Visualization

The following diagram maps the logical decision tree for handling operations and spill response, ensuring immediate visual comprehension of the required safety pathways.

OperationalWorkflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing Solid (2-Prop-2-enylpiperidine...) Start->Weighing Transfer Dissolution & Transfer Weighing->Transfer Spill Spill Occurs? Transfer->Spill SpillResp Spill Response Protocol (Contain & Neutralize) Spill->SpillResp Yes Experiment Proceed to Experiment Spill->Experiment No Disposal Waste Disposal & Decontamination SpillResp->Disposal Experiment->Disposal

Workflow diagram detailing the operational and spill response pathways for handling the chemical.

References

  • Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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